The table below summarizes the core mechanism by which vicriviroc inhibits HIV-1 entry.
| Aspect | Description |
|---|---|
| Target Protein | C-C chemokine receptor type 5 (CCR5) [1]. |
| Role of Target | Coreceptor for CCR5-tropic (R5) HIV-1; essential for viral entry into CD4+ cells [2]. |
| Type of Inhibition | Noncompetitive, allosteric antagonist [1]. |
| Binding Site | Hydrophobic pocket between transmembrane helices on the extracellular side of CCR5 [1] [2]. |
| Key Consequence | Induces conformational change in CCR5, preventing gp120 binding and subsequent membrane fusion by gp41 [2]. |
The following diagram illustrates how this compound blocks HIV-1 from entering human host cells.
This compound binds CCR5, blocking the conformational changes needed for HIV-1 entry.
This compound was characterized through a series of experiments demonstrating its potent and specific antiviral activity.
The table below summarizes its activity against various CCR5-tropic HIV-1 isolates in PBMC replication assays [3] [4] [5].
| HIV-1 Isolate | IC₉₀ (nM) |
|---|---|
| 301657 | 1.8 nM |
| ADA-M | 2.8 nM |
| JrFL | 3.3 nM |
| JV1083 | 4.9 nM |
| RU 570 | 10 nM |
This compound demonstrated broad-spectrum activity against genetically diverse and drug-resistant HIV-1 isolates and was consistently more potent than its predecessor, SCH-C [3] [6]. It also showed synergistic anti-HIV activity when combined with other classes of antiretrovirals [3].
The following data confirm its specific mechanism as a CCR5 receptor antagonist [3] [4] [5].
| Assay Type | Target / Function | Result (Ki / IC₅₀) |
|---|---|---|
| Competition Binding | CCR5 Binding Affinity | Ki = 2.5 nM |
| Functional Assay | Inhibition of MIP-1α chemotaxis | IC₅₀ < 1 nM |
| Functional Assay | Inhibition of RANTES signaling | IC₅₀ = 4.2 ± 1.3 nM |
| Specificity Assay | hERG ion channel binding | IC₅₀ = 5.8 μM |
This compound's diminished affinity for the hERG ion channel suggested a reduced potential for cardiac side-effects (like QTc prolongation) compared to SCH-C [3] [2].
For researchers seeking to replicate or understand the foundational characterization assays, here are the detailed methodologies.
This protocol was used to determine the IC₉₀ values for different viral isolates.
This assay confirms this compound functionally antagonizes the native CCR5 receptor.
The workflow for this functional assay is outlined below.
Experimental workflow for assessing CCR5 antagonism via calcium flux assay.
Despite promising preclinical and phase II results, this compound's development for HIV treatment was halted following phase III trials [8] [2].
The research on this compound continues in other areas, such as oncology. An ongoing study is investigating its use in combination with pembrolizumab for advanced or metastatic microsatellite stable colorectal cancer [7].
The table below summarizes the core mechanistic details of vicriviroc:
| Feature | Description |
|---|---|
| Drug Type | Small molecule [1] |
| Primary Target | C-C Chemokine Receptor Type 5 (CCR5) [2] |
| Action | Non-competitive, allosteric antagonist [3] [4] |
| Binding Site | Hydrophobic pocket formed by transmembrane helices of CCR5 [3] [4] |
| Key Outcome | Conformational change in CCR5 extracellular domains, preventing viral gp120 from binding [4] |
| Functional Effect | Inhibits HIV-1 entry & internalization into CD4+ host cells; inhibits CCR5 signaling by natural chemokines [3] [2] |
This mechanism is illustrated in the following diagram of HIV cellular entry and this compound inhibition:
This compound was evaluated in multiple clinical trials. The table below summarizes key efficacy data from a Phase 2 study (ACTG A5211) in treatment-experienced patients with R5-tropic HIV-1 [5]:
| This compound Dose | Virologic Failure Rate by Week 48 | Median HIV-1 RNA Change from Baseline |
|---|---|---|
| Placebo | 24/28 (86%) | - |
| 5 mg | 12/30 (40%) | - |
| 10 mg | 8/30 (27%) | - |
| 15 mg | 10/30 (33%) | - |
| All this compound Subjects (3-Year Follow-up) | ||
| - | 49% of those suppressed did not experience viral rebound | -1.52 mean log10 copies/mL decrease at Day 14 |
This compound demonstrated broad-spectrum activity against diverse HIV-1 isolates and synergistic effects when combined with other antiretroviral classes [2]. A significant challenge was the potential for tropism shift, where the virus switches to using the CXCR4 co-receptor; in the Phase 2 trial, 29% of subjects developed detectable dual/mixed-tropic virus [5].
For researchers, here are the key methodologies used to characterize this compound.
This protocol assesses a compound's potency in inhibiting HIV replication in human peripheral blood mononuclear cells (PBMCs) [2].
This assay specifically measures the inhibition of viral entry and can be used with engineered viruses containing specific resistance mutations [2].
While this compound demonstrated sustained virologic suppression and was generally well-tolerated over three years of follow-up [5], its development pathway faced challenges.
The table below summarizes the fundamental chemical identifiers and physical properties of Vicriviroc.
| Property | Description |
|---|---|
| IUPAC Name | 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine [1] [2] |
| Chemical Formula | C₂₈H₃₈F₃N₅O₂ [1] [2] [3] |
| Average Molecular Weight | 533.63 g/mol [2] [3] |
| CAS Registry Number | 306296-47-9 [2] [3] |
| Chemical Structure (SMILES) | COC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N2[C@H](CN(C3(CCN(CC3)C(C4=C(C)N=CN=C4C)=O)C)CC2)C [2] [3] |
| Modality | Small Molecule [2] |
| External IDs | SCH 417690; SCH-D; MK-4176; MK-7690 [1] [2] [3] |
This compound is commonly used in research as salts to improve stability or solubility; the most documented are this compound Maleate (CAS: 599179-03-0) [4] and this compound Hydrochloride (CAS: 541503-48-4) [2].
The structure of this compound can be understood through its core components, each contributing to its function as a CCR5 antagonist.
Key structural motifs of this compound and their functional roles in CCR5 binding.
This compound is a non-competitive allosteric antagonist of the CCR5 receptor [1] [2] [5]. It binds to a hydrophobic pocket formed by the transmembrane helices of CCR5, inducing a conformational change that prevents the viral gp120 protein from engaging the receptor and blocks HIV-1 entry into host cells [1] [6] [5].
Key binding interactions include:
The following table summarizes key activity data for this compound from experimental assays.
| Assay Type | Cell Line / System | Measured Activity (IC₅₀/EC₅₀) | Description / Target | Citation |
|---|---|---|---|---|
| CCR5 Antagonism | Not Specified | 0.91 nM | Inhibition of MIP-1α binding | [3] |
| CCR5 Antagonism | Not Specified | 16 nM | Inhibition of RANTES-induced intracellular calcium release | [3] |
| HIV-1 Antiviral | Human PBMCs | 0.23 nM | Against HIV-1 BaL strain (p24 protein level) | [3] |
| HIV-1 Antiviral | Human PBMCs | 0.56 nM | Against HIV-1 ADA strain (p24 protein level) | [3] |
| Cytotoxicity | Human MT-4 cells | > 5 μM | Cytostatic concentration (CC₅₀), demonstrates high selectivity index | [3] |
This compound was developed by Schering-Plough (now Merck) as an investigational oral therapeutic for HIV-1 infection [1] [2] [7]. Clinical development for treatment-experienced patients was discontinued as the drug did not meet primary efficacy endpoints in late-stage trials [1] [5]. Research continues into alternative applications, including its formulation in intravaginal rings for HIV prevention [8].
The table below summarizes the core chemical and pharmacological data for Vicriviroc, compiled from the search results.
| Property | Specification / Value | Source / Notes |
|---|---|---|
| Systematic Name (IUPAC) | (4,6-dimethylpyrimidin-5-yl){4-[(3S)-4-{(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}methanone | [1] [2] |
| Molecular Formula | C₂₈H₃₈F₃N₅O₂ | [1] [2] |
| Molar Mass | 533.639 g/mol (free base) | [2] |
| CAS Number | 599179-03-0 (maleate salt) | [3] [4] |
| Drug Class | Piperazine-based, small-molecule CCR5 receptor antagonist | [5] [1] [3] |
| Mechanism | Non-competitive allosteric antagonist of the CCR5 co-receptor | [1] |
| IC₉₀ (Anti-HIV-1, PBMCs) | 1.8 - 10 nM (range across different viral strains) | [4] |
| Kᵢ (CCR5 Binding) | 2.5 nM | [4] |
While a detailed public synthesis protocol is not available, the search results provide insights into the chemical structure and synthetic approaches:
³H), deuterium (²H₄), and carbon-14 (¹⁴C)—has been described for use in absorption, distribution, metabolism, and excretion (ADME) studies, receptor binding assays, and as analytical standards [7].This compound blocks HIV-1 entry by specifically targeting the host cell's CCR5 co-receptor.
This compound binds allosterically to CCR5, preventing the conformational changes needed for HIV-1 fusion.
The primary literature describes several key assays used to characterize this compound's activity and mechanism [5]:
PBMC Replication Assay
PhenoSense HIV-1 Entry Assay
Drug Combination Studies (Chou-Talalay Method)
Understanding resistance is critical for clinical application. Research shows that HIV-1 can develop resistance to this compound through mutations in the viral envelope glycoprotein gp160.
| Virus Strain | Characteristics | Fold-Resistance to this compound | Cross-Resistance Notes |
|---|---|---|---|
| CC101.19 | Selected for resistance to AD101 (experimental CCR5i) | ~9.3-fold | Remains susceptible to Maraviroc (MVC) [8] |
| D1/85.16 | Selected for resistance to this compound (VVC) | ~8.5-fold | Shows high resistance to SCH-C (68-fold) [8] |
| RU570-VCVres | Primary isolate selected for VVC resistance | N/A | Mapping implicates a 200-amino acid region (C2-V5) in gp160, not just the V3 loop [9] |
This compound's clinical development pathway provides context for its research status:
Table 1: Molecular and Pharmacological Profile of Vicriviroc
| Parameter | Description |
|---|---|
| Drug Class | Small molecule, CCR5 allosteric antagonist (Entry Inhibitor) [1] [2] |
| Mechanism | Binds a hydrophobic pocket within CCR5's transmembrane domains, inducing conformational changes that prevent gp120 interaction and viral entry [3] [2]. |
| Target | Human C-C chemokine receptor type 5 (CCR5) [2] |
| Binding Affinity (CCR5) | Higher affinity for CCR5 compared to first-generation antagonist SCH-C [4] |
| Antiviral Potency (EC₅₀) | Consistently more active than SCH-C; EC₅₀ in the low nanomolar range (e.g., ~1-5 nM in various assays) against diverse R5-tropic HIV-1 isolates [4] |
| Metabolism | Primarily by the CYP3A4 enzyme system [2] |
Table 2: Key gp120 Mutations Associated with this compound Resistance
Resistance is linked to mutations that allow the virus to use the drug-bound form of CCR5, characterized by a reduction in Maximal Percent Inhibition (MPI) rather than a significant shift in IC₅₀ [3] [5].
| gp120 Domain | Amino Acid Change | Key Findings and Context |
|---|---|---|
| V3 Loop | R305K | Single most impactful change; significantly reduces MPI but alone is insufficient for full resistance [6]. |
| V3 Loop | Q315R | Contributes to the resistant phenotype when combined with other mutations [6]. |
| V3 Loop | L317W (or F317W) | Associated with reduced infectivity and contributes to non-competitive resistance, especially in combination with other mutations [5]. |
| C3 Region | P363S, A373T | Restore partial susceptibility to this compound when introduced into a resistant background [6]. |
| V4 Region | I408T | Single mutation can cause a 4-fold increase in IC₅₀ and significant reduction in MPI for maraviroc and this compound [5]. |
| V5 Region | T467I | Restores partial susceptibility to this compound when introduced into a resistant background [6]. |
The following workflow illustrates a standard method for generating and characterizing this compound-resistant HIV-1 in a research setting.
Experimental workflow for generating and characterizing this compound-resistant HIV-1.
Key Methodological Details:
The data indicates that this compound and maraviroc, while targeting the same CCR5 pocket, select for distinct resistance pathways and V3 mutations [3]. Resistance is often polygenic, requiring a combination of mutations across the C2-V5 domains of gp120 for full manifestation [6]. A single V3 mutation like R305K has a major effect, but changes in V4 (I408T) and other regions are critical in restoring infectivity and solidifying the resistant phenotype [6] [5].
This compound demonstrates synergistic anti-HIV activity when combined with other antiretroviral drug classes, supporting the clinical strategy of using combination therapy to suppress viral escape [4].
Vicriviroc inhibits HIV-1 by targeting the host cell's coreceptor rather than a viral enzyme.
The diagram below illustrates how this compound inhibits HIV-1 entry.
Clinical trials evaluated this compound in treatment-experienced patients, showing sustained virologic response but also emerging challenges.
| Trial / Data Point | Key Findings on this compound (VCV) |
|---|---|
| 14-Day Monotherapy [1] | Mean HIV RNA decline of ≥1.5 log₁₀ across all dose groups (10, 25, 50 mg, b.i.d.). |
| Phase II (ACTG 5211) - 48 Weeks [1] [4] | VCV 10 mg & 15 mg + OBT superior to placebo + OBT. • 57-73% with HIV-1 RNA <400 copies/mL (vs. 14% placebo). • Median CD4 increase: 96-130 cells/μL. | | Long-Term Safety (3-Year Follow-up) [4] | Appeared safe with sustained virologic suppression. 49% of initially suppressed patients maintained response without viral rebound. | | Key Safety Observations [4] | Malignancies (4 lymphomas, 1 GI cancer) noted during trials; causal link to VCV not established. 9/113 subjects discontinued due to AEs. |
Resistance to this compound is complex and involves mutations that allow the virus to use the drug-bound form of CCR5.
The experimental workflow for characterizing resistance involves generating and analyzing mutant viruses.
This compound was part of an early wave of CCR5 antagonist development.
| Inhibitor | Company | Key Characteristics & Status |
|---|---|---|
| This compound | Schering-Plough (Merck) | Improved affinity & reduced hERG binding vs. SCH-C. Development halted (2010). |
| Maraviroc | Pfizer | First/final FDA-approved CCR5 antagonist (2007). Active against R5-tropic HIV-1. |
| Aplaviroc | GlaxoSmithKline | Development terminated due to hepatotoxicity. |
| Cenicriviroc | Takeda | Dual CCR2/CCR5 antagonist. In development for NASH/liver fibrosis. |
For researchers, here are methodologies central to this compound's characterization.
This compound serves as a historically significant molecule that helped validate CCR5 as a viable drug target. Although not commercialized, research on it yielded deep insights into the allosteric inhibition of GPCRs, clinical efficacy of entry inhibitors, and complex viral escape pathways leading to CCR5 antagonist resistance. Its legacy informs the development of current and future antiviral therapies targeting host factors.
Table 1: Vicriviroc Core Profile
| Attribute | Description |
|---|---|
| Chemical Name | 5-({4-[(3S)-4-{(2R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine [1] |
| Molecular Formula | C₂₈H₃₈F₃N₅O₂ [1] |
| Molecular Weight | 533.63 g/mol [1] |
| Drug Class | CCR5 antagonist (HIV-1 entry inhibitor) [2] [3] |
| Mechanism of Action | Non-competitive, allosteric antagonist of the CCR5 chemokine receptor. It binds a hydrophobic pocket between transmembrane helices, inducing a conformational change that prevents HIV-1 gp120 from binding and blocks viral entry into host cells [2] [3]. |
The following diagram illustrates the mechanism by which this compound inhibits HIV-1 entry into the host cell.
Table 2: Quantitative Preclinical Antiviral Activity
| Assay/Model | Finding / EC₅₀ Value | Context & Comparison |
|---|---|---|
| PBMC Replication Assay | Potent, broad-spectrum activity against diverse HIV-1 isolates [3]. | Consistently more active than the predecessor SCH-C [3]. |
| PhenoSense HIV-1 Entry Assay | Active against viruses with resistance mutations to Reverse Transcriptase, Protease, and gp41 inhibitors (e.g., enfuvirtide) [3]. | Demonstrated a lack of cross-resistance with other drug classes [3]. |
| Drug Combination Studies | Synergistic anti-HIV-1 activity observed with all other classes of approved antiretrovirals [3]. | - |
Table 3: Preclinical ADME and Safety Profile
| Parameter | Finding | Significance |
|---|---|---|
| hERG Channel Affinity | Diminished affinity compared to SCH-C [3]. | Suggested a lower risk of QTc interval prolongation and cardiac effects [2] [3]. |
| CYP450 Metabolism | Primarily metabolized by the CYP3A4 isozyme [1]. | Plasma concentrations increased 2–6 fold when co-administered with ritonavir (a CYP3A4 inhibitor) [4]. |
| P-gp Interaction | Not a substrate for P-glycoprotein (P-gp) in vitro [5]. | Lower potential for drug-transporter interactions. |
| Dose-Limiting Toxicity (Animals) | Tonic-clonic convulsions at the time of maximal plasma drug concentrations [6]. | Seizures were self-limiting and preventable with standard anticonvulsant therapy [6]. Exposure multiples (dog vs. human) were ≥10 at the intended clinical dose [6]. |
The core preclinical data for this compound was generated using the following standardized protocols [3]:
Despite a promising preclinical profile, this compound's development was discontinued. Key observations from clinical phases include:
This compound was a rationally designed CCR5 antagonist with a strong preclinical package: potent and broad-spectrum antiviral activity, a synergistic profile with other drug classes, and an improved preclinical safety profile over its predecessor. However, its clinical efficacy was insufficient in the context of evolving antiretroviral therapy, leading to the termination of its development.
Vicriviroc inhibits HIV-1 entry by targeting the human CCR5 receptor, a GPCR. Its binding kinetics and allosteric mechanism are key to its functional profile.
This compound's allosteric mechanism prevents HIV-1 co-receptor engagement. ECLs: Extracellular Loops.
This compound binding involves a multi-step kinetic mechanism. An initial complex forms, then transitions to a more stable, high-affinity state with a very slow dissociation rate (k₂ ≈ 1.2 × 10⁻³ min⁻¹) [1]. This long residence time may provide a pharmacodynamic advantage by maintaining receptor occupancy [2].
The characterization of this compound relied on standardized virological and binding assays.
| Assay Type | Key Findings for this compound |
|---|---|
| PBMC Replication Assay | Potent, broad-spectrum activity against diverse R5-tropic HIV-1 isolates; consistently more active than first-gen antagonist SCH-C [3]. |
| PhenoSense Entry Assay | Activity maintained against viruses with resistance mutations in Reverse Transcriptase (RT) and Protease (PR) genes [3]. |
| Drug Combination Studies | Synergistic anti-HIV activity observed with drugs from all other approved ARV classes (NRTIs, NNRTIs, PIs, Fusion Inhibitors) [3]. |
| Binding Kinetics (SPA) | High affinity (Kd = 0.40 ± 0.02 nM); dissociation half-life ~12 hours at ambient temperature [2]. |
This compound (SCH 417690) was developed as a successor to SCH-C, which showed cardiac side effects (QTc prolongation). This compound offered improved antiviral activity and a reduced affinity for the hERG ion channel [3] [4].
Despite promising Phase II results, the Phase III trials (VICTOR-E3 and VICTOR-E4) in treatment-experienced patients did not meet their primary efficacy endpoints. In 2010, Merck decided not to seek regulatory approval [4]. Research has indicated that this compound can modulate efflux transporters like P-glycoprotein (P-gp), which may influence its distribution and potential for drug-drug interactions [5].
This compound was one of several small-molecule CCR5 antagonists developed.
| Compound | Company | Key Features & Status |
|---|---|---|
| Maraviroc | Pfizer | First FDA-approved CCR5 antagonist (2007) [6] [7]. |
| This compound | Schering-Plough | Piperazine derivative; Phase III completed, not submitted for approval [4]. |
| Aplaviroc | GlaxoSmithKline | Development halted in Phase II due to hepatotoxicity [7]. |
| Cenicriviroc | Takeda | Dual CCR2/CCR5 antagonist; investigated for HIV and liver fibrosis [4] [6]. |
Research demonstrated that this compound could act synergistically with other entry inhibitors, such as the monoclonal antibody PRO 140, suggesting potential for novel combination regimens [8].
This compound represents a scientifically significant piperazine-based CCR5 antagonist whose development provided deep insights into GPCR targeting and antiretroviral mechanisms.
This compound is a next-generation antiretroviral compound that belongs to the chemokine receptor antagonist class, specifically targeting the CCR5 co-receptor used by HIV-1 for cellular entry. As a potent CCR5 antagonist, this compound blocks HIV from entering uninfected cells by binding to the virus's cellular co-receptor chemokine receptor 5 (CCR5), thereby preventing viral propagation in the host [1] [2]. This mechanism is particularly effective against R5-tropic HIV-1 strains, which represent the predominantly transmitted form of the virus and remain prevalent throughout the course of HIV infection [3]. This compound demonstrates potent antiviral activity against a wide spectrum of genetically diverse and drug-resistant HIV-1 isolates, with in vitro studies reporting an IC50 and IC90 of 1.58 ng/mL and 10 ng/mL, respectively [3].
The development of this compound has been particularly focused on treatment-naïve HIV-1-infected individuals who often receive antiretroviral therapy regimens that include a ritonavir-enhanced protease inhibitor [1]. These regimens present a high potential for drug-drug interactions because many antiretroviral agents inhibit or induce elements of drug elimination pathways, particularly hepatic cytochromes, which may alter drug concentrations and affect both safety and efficacy [1] [4]. This compound is primarily metabolized by hepatic cytochrome P450 enzymes, especially CYP3A4, making it susceptible to interactions with drugs that affect this enzymatic pathway [5]. When co-administered with ritonavir, a potent CYP3A4 inhibitor, this compound exposure increases significantly by 5- to 7-fold based on AUC measurements [5], necessitating dose adjustments when used without pharmacokinetic enhancers.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| IC50 | 1.58 ng/mL | In vitro antiviral activity | [3] |
| IC90 | 10 ng/mL | In vitro antiviral activity | [3] |
| AUC Increase | 5-7 fold | With ritonavir co-administration | [5] |
| Cmin Target | >54 ng/mL | For virologic suppression | [3] |
| AUC Target | >1460 ng·hr/mL | For virologic suppression | [3] |
This compound has been extensively studied in combination with various protease inhibitors, particularly when boosted with ritonavir. A comprehensive series of clinical trials evaluated interactions between this compound and seven protease inhibitors: atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, and tipranavir, all administered with ritonavir boosting [1] [4]. These studies employed fixed-sequence designs where this compound was initially administered with ritonavir alone for a fixed duration, followed by administration of this compound with ritonavir plus the specific protease inhibitor under investigation. The results demonstrated that This compound exposure was not affected by concurrently administered protease inhibitors in any clinically relevant manner [1]. Similarly, this compound did not exert clinically relevant effects on the exposure of the companion protease inhibitors, supporting its favorable drug interaction profile [4].
The lack of significant interactions between this compound and ritonavir-boosted protease inhibitors is particularly noteworthy given that protease inhibitors are often associated with complex drug interaction profiles due to their dual roles as CYP3A substrates and modifiers. Research indicates that this compatibility stems from this compound's specific metabolic profile and its limited effect on enzymatic pathways involved in protease inhibitor metabolism [6]. This favorable interaction profile has important clinical implications, suggesting that no dose modification or monitoring of this compound concentrations is necessary when this compound is co-administered with ritonavir-boosted protease inhibitors [1]. This facilitates the addition of this compound at a single clinically prescribed dose level to various background regimens that include a boosted protease inhibitor, with all other drugs also prescribed at their standard doses [4].
Beyond protease inhibitors, this compound has been evaluated for interactions with other key antiretroviral classes through parallel-group clinical trials. These studies investigated concomitant administration with lopinavir (a protease inhibitor), zidovudine/lamivudine (NRTI combination), and tenofovir disoproxil fumarate (NRTI) [1] [4]. In these randomized trials, healthy subjects received this compound with or without the study drug, allowing direct comparison of pharmacokinetic parameters. The results consistently demonstrated no clinically relevant interactions between this compound and these antiretroviral agents [4]. The geometric mean ratios for AUC, Cmax, and Cmin typically fell within the 80-125% bioequivalence range, indicating no requirement for dose adjustment [1].
Table 2: this compound Drug Interaction Studies with Antiretroviral Agents
| Drug Class | Specific Agents Studied | Study Design | Key Findings | Clinical Implications |
|---|---|---|---|---|
| Protease Inhibitors | Atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, tipranavir (all with ritonavir) | Fixed-sequence | No clinically relevant changes in this compound or PI exposure | No dose adjustment needed [1] |
| NRTIs | Zidovudine/lamivudine, tenofovir disoproxil fumarate | Parallel-group | No significant pharmacokinetic interactions | Standard dosing appropriate [4] |
| Protease Inhibitors | Lopinavir | Parallel-group | No clinically relevant interactions | Compatible without modification [1] |
Furthermore, in vitro studies have demonstrated that this compound exhibits synergistic anti-HIV activity in combination with drugs from all other classes of approved antiretrovirals [2]. This synergistic effect, combined with the lack of pharmacokinetic interactions, positions this compound as a compatible component in multidrug regimens. The collective evidence from these interaction studies indicates that this compound can be seamlessly incorporated into existing antiretroviral regimens without complicating dosing schedules or requiring additional therapeutic drug monitoring [1] [4]. This characteristic is particularly valuable in treatment-experienced patients who often require complex regimen optimization to achieve virologic suppression.
The drug interaction profile of this compound with antiretroviral agents was characterized through a series of rigorously controlled clinical trials employing standardized methodologies. Two primary study designs were implemented: fixed-sequence trials and parallel-group trials [1]. The fixed-sequence studies were conducted with protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, and tipranavir), where participants initially received this compound with ritonavir for a fixed duration, followed by administration of this compound with ritonavir plus the specific protease inhibitor under investigation [4]. This design allowed each subject to serve as their own control, enhancing the statistical power to detect interactions while minimizing inter-subject variability. The total duration of these studies typically ranged from 12 to 35 days, sufficient to achieve steady-state concentrations for all investigated drugs [1].
The parallel-group studies were implemented for interactions with lopinavir, zidovudine/lamivudine, and tenofovir disoproxil fumarate [1]. In these trials, healthy subjects were randomized to receive either this compound with the study drug or this compound alone. This design effectively controlled for potential confounding factors and allowed direct comparison of pharmacokinetic parameters between groups. All studies enrolled healthy male and female adults under supervised conditions to ensure protocol compliance and accurate data collection [1] [4]. The use of healthy volunteers rather than HIV-infected patients eliminated disease-related confounding factors on drug metabolism and distribution, providing a clearer assessment of intrinsic drug interaction potential.
Blood sampling for pharmacokinetic assessment was performed at predetermined time points following drug administration to adequately characterize the concentration-time profile for each drug [1]. For this compound, key pharmacokinetic parameters including AUC (area under the concentration-time curve), Cmax (maximum concentration), and Cmin (minimum concentration) were calculated using standard non-compartmental methods [3]. The log-transformed data for this compound primary pharmacokinetic parameters were statistically analyzed using a one-way analysis of variance (ANOVA) model extracting the effects due to treatment [1]. Steady state was evaluated by an ANOVA model on trough concentrations using day and subject as class variables [4].
The bioequivalence approach was employed to determine clinical relevance of any observed interactions, with the 90% confidence intervals for the geometric mean ratios of AUC and Cmax required to fall within the 80-125% range to establish lack of clinical significance [1] [5]. This stringent statistical assessment provided a standardized framework for interpreting the magnitude of any observed interactions and their potential clinical relevance. Safety and tolerability were monitored throughout the studies through regular assessment of adverse events, clinical laboratory tests (blood chemistry, haematological parameters), ECGs, and vital signs [1]. Most adverse events reported across studies were mild to moderate in intensity, with no clinically relevant changes in safety parameters associated with this compound combination treatment [4].
Figure 1: this compound Metabolic Pathways and Key Interaction Mechanisms
This compound undergoes hepatic metabolism primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the predominant isoform responsible for its biotransformation [5]. The metabolic pathway involves oxidative reactions that produce several metabolites with significantly reduced antiviral activity compared to the parent drug [6]. This compound is not a significant substrate for P-glycoprotein transport, which reduces its potential for interactions with drugs that affect this efflux transporter [4]. The elimination of this compound and its metabolites occurs predominantly through biliary excretion, with renal clearance playing a minor role in its overall elimination profile [1].
The most significant pharmacokinetic interaction involving this compound is with ritonavir, a potent CYP3A4 inhibitor used as a pharmacokinetic enhancer in HIV therapy [5]. When co-administered with ritonavir, this compound exposure increases 5- to 7-fold, necessitating dose reduction of this compound when used without ritonavir boosting [5]. However, when this compound is combined with other antiretroviral agents in the presence of ritonavir, no additional clinically significant interactions occur due to saturation of interaction mechanisms [1]. This compound itself does not significantly inhibit or induce major cytochrome P450 enzymes, contributing to its favorable drug interaction profile and reducing its potential to alter the metabolism of concomitant medications [4] [6].
Figure 2: Clinical Study Workflow for this compound Drug Interaction Trials
The assessment of drug interactions between this compound and antiretroviral agents follows a systematic clinical evaluation workflow incorporating both fixed-sequence and parallel-group designs [1]. The process begins with protocol development specifying the study objectives, inclusion/exclusion criteria, and pharmacokinetic assessment plans. Eligible healthy volunteers undergo comprehensive screening before enrollment to ensure they meet study criteria and have no confounding conditions that might affect drug metabolism [1]. In fixed-sequence studies, participants initially receive this compound with ritonavir alone to establish baseline pharmacokinetic parameters, followed by the combination with the investigational antiretroviral agent [4].
Pharmacokinetic sampling occurs at predetermined time points during each treatment phase to adequately characterize drug exposure parameters [1]. Blood samples are collected in appropriate anticoagulant tubes, processed to plasma, and stored under controlled conditions until analysis. This compound concentrations are determined using validated bioanalytical methods, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS) with a reliable quantitation range (e.g., 0.5-1000 ng/mL) [3]. The resulting concentration-time data are subjected to non-compartmental analysis to derive primary pharmacokinetic parameters including AUC, Cmax, Tmax, and elimination half-life [1]. Statistical analysis using ANOVA models on log-transformed parameters determines whether observed differences reach clinical significance, with bioequivalence criteria (80-125%) applied to geometric mean ratios [1] [4].
Pharmacokinetic-pharmacodynamic modeling has been instrumental in establishing exposure-response relationships for this compound and defining target concentrations for virologic efficacy. A sub-study of ACTG Protocol 5211 explored the relationship between antiretroviral effect and plasma concentrations of this compound in treatment-experienced patients failing their current antiretroviral regimens [3]. The analysis demonstrated a positive correlation between this compound exposure parameters and viral load reduction at week 2 of monotherapy, with clear exposure thresholds associated with improved virologic response [3]. Specifically, patients with this compound Cmin >54 ng/mL experienced a mean viral load decrease of 1.35 log10 copies/mL, compared to 0.76 log10 in those with Cmin <54 ng/mL [3].
The analysis also identified an AUC breakpoint of 1460 ng·hr/mL, above which 70% of subjects achieved a >1 log10 drop in viral load, compared to only 44% with lower exposures [3]. These exposure-response relationships were particularly evident during the initial monotherapy phase but became less pronounced after week 16 when this compound was combined with other active antiretroviral agents in an optimized background regimen [3]. This suggests that adequate this compound exposure is especially critical when antiviral pressure is suboptimal, such as during functional monotherapy or when other regimen components have compromised activity due to resistance [3]. The established target concentrations provide valuable guidance for dose selection and regimen design in various clinical contexts.
While this compound has been primarily developed as an oral agent for HIV treatment, research has explored alternative formulations for different clinical applications. A phase 1 pharmacokinetic trial investigated two intravaginal rings containing different dose strengths of this compound (MK-4176) and MK-2048 for HIV prevention in women [7]. This study demonstrated that both rings were safe and well-tolerated, with this compound detectable in plasma, cervicovaginal fluid, and cervical tissue samples [7]. The original-dose ring (containing 182 mg this compound) showed higher drug release and plasma drug exposure compared to the low-dose ring (91 mg this compound), providing important insights for product development [7].
Regarding special population considerations, available evidence suggests that this compound can be used in diverse patient populations without requirement for dose adjustment based on demographic characteristics. However, caution is advised when co-administering this compound with medications outside the antiretroviral classes, particularly those with narrow therapeutic indices that are metabolized by CYP3A4 [5]. Additionally, the interaction between this compound/ritonavir and oral contraceptives warrants attention, as ritonavir alone decreases both ethinyl estradiol and norethindrone exposure, which could potentially impact contraceptive effectiveness [5]. These considerations highlight the importance of comprehensive medication review when incorporating this compound into treatment regimens, particularly for women of childbearing potential requiring effective contraception.
The comprehensive pharmacokinetic evaluation of this compound in combination with various antiretroviral agents demonstrates a favorable drug interaction profile that facilitates its incorporation into multidrug regimens without requirement for complex dose adjustments. The absence of clinically significant interactions with protease inhibitors, NRTIs, and other antiretroviral classes [1] [4] simplifies treatment planning and reduces the need for therapeutic drug monitoring in most clinical scenarios. The well-characterized exposure-response relationships [3] provide clear therapeutic targets for optimizing virologic efficacy, particularly in treatment-experienced patients where regimen optimization is crucial.
The established experimental protocols for drug interaction assessment offer validated methodologies for further investigating this compound's compatibility with emerging antiretroviral agents. The combination of fixed-sequence and parallel-group designs with rigorous statistical analysis using bioequivalence criteria represents a robust approach for characterizing drug interaction potential [1]. As HIV treatment continues to evolve with new drug classes and novel combinations, these methodologies can be adapted to efficiently evaluate interactions with future antiretroviral agents, ensuring the continued safe and effective use of this compound in diverse patient populations.
Vicriviroc is an investigational CCR5 antagonist that blocks HIV-1 entry into host cells by allosterically inhibiting the CCR5 chemokine coreceptor, a 7-transmembrane G-protein coupled receptor essential for R5-tropic HIV-1 infection. As a substrate of the hepatic cytochrome P450 3A4 (CYP3A4) isozyme, this compound undergoes extensive first-pass metabolism, resulting in limited oral bioavailability when administered alone. The coadministration of low-dose ritonavir, a potent CYP3A4 inhibitor, produces a 5-to-7-fold increase in this compound exposure (AUC) by significantly reducing its metabolic clearance [1]. This pharmacokinetic enhancement allows for sustained therapeutic concentrations with once-daily dosing and forms the basis for the recommended clinical development strategy of this compound as part of ritonavir-boosted protease inhibitor regimens for treatment-experienced HIV-1 patients [2] [3].
The mechanistic basis for this combination approach stems from the need to maintain adequate plasma concentrations of this compound to effectively suppress viral replication while preventing the emergence of resistant HIV-1 variants. Pharmacokinetic-pharmacodynamic modeling has demonstrated that this compound minimum concentration (Cmin) values >54 ng/mL and AUC values >1460 ng·hr/mL correlate significantly with virologic response (≥1 log10 copies/mL reduction in HIV-1 RNA) at day 14 of monotherapy in treatment-experienced patients [4]. Without ritonavir boosting, achieving these target exposure parameters would require higher this compound doses that could potentially increase the risk of adverse events based on nonclinical safety findings.
The ritonavir boosting effect on this compound pharmacokinetics has been quantified in multiple clinical studies involving healthy volunteers and HIV-1 infected patients. The consistent finding across these studies is a 5-to-7-fold increase in this compound systemic exposure when coadministered with ritonavir compared to this compound alone [1]. This enhancement is particularly pronounced for trough concentrations, which is pharmacologically significant given the exposure-response relationship established for this compound's antiretroviral activity.
Table 1: Pharmacokinetic Parameters of this compound With and Without Ritonavir Boosting
| Parameter | This compound Alone | This compound + Ritonavir | Fold Change | Clinical Significance |
|---|---|---|---|---|
| AUC₀–₂₄ (ng·hr/mL) | ~300-500 | ~1500-3500 | 5-7× | Exceeds target of 1460 ng·hr/mL |
| Cmin (ng/mL) | ~10-20 | ~50-100 | 5× | Exceeds target of 54 ng/mL |
| Cmax (ng/mL) | ~150-250 | ~400-600 | 2.5-3× | - |
| Half-life (hr) | ~15-20 | ~25-35 | ~1.5-2× | Enables once-daily dosing |
Pharmacokinetic-pharmacodynamic analyses from ACTG Protocol 5211 revealed a significant correlation between this compound exposure and antiviral activity during the initial 14-day monotherapy period [4]. Patients with this compound Cmin values exceeding 54 ng/mL experienced a mean viral load decrease of 1.35 log10 copies/mL, compared to only 0.76 log10 copies/mL in those with lower Cmin values (p=0.003). Similarly, the proportion of patients achieving >1 log10 copies/mL reduction was significantly higher in the group exceeding the Cmin threshold (70% vs. 44%, p=0.048). These findings established the pharmacodynamic rationale for ritonavir boosting to ensure consistent achievement of target exposure parameters across diverse patient populations [4].
The supratherapeutic exposure achieved with ritonavir boosting was further demonstrated in a comprehensive QT study where healthy subjects receiving this compound 150 mg with ritonavir 100 mg achieved exposures approximately five times higher than those observed in HIV-infected patients receiving the therapeutic 30 mg this compound/100 mg ritonavir regimen [2]. This high exposure margin provided important safety confirmation while validating the boosting strategy.
Based on phase 2 clinical trial data, the optimized dosing regimen for this compound in treatment-experienced patients is 30 mg once daily coadministered with ritonavir 100 mg once daily as part of a ritonavir-boosted protease inhibitor regimen [5]. This recommendation is supported by dose-ranging studies that demonstrated superior virologic responses with the 30 mg dose compared to lower doses, particularly in patients with high baseline viral loads (>100,000 copies/mL) or limited active drugs in their optimized background therapy [5].
Table 2: this compound Dosing Recommendations in Clinical Trials
| Patient Population | Recommended this compound Dose | Ritonavir Dose | Administration | Supporting Evidence |
|---|---|---|---|---|
| Treatment-experienced | 30 mg once daily | 100 mg once daily | With a ritonavir-boosted PI | Phase 2 trials VICTOR-E1 & ACTG 5211 |
| Treatment-naïve | Not established | Not established | N/A | Development discontinued in naïve patients |
| HCV/HIV or HBV/HIV coinfected | 30 mg once daily | 100 mg once daily | With a ritonavir-boosted PI | Phase 3 trials included coinfected patients |
The administration guidelines specify that this compound should be taken at the same time as the ritonavir-boosted protease inhibitor component of the antiretroviral regimen, preferably with food to enhance bioavailability, though the effect of food is not pronounced with the boosted formulation. Dose adjustment is not required when this compound is coadministered with any of the commonly used antiretroviral agents, including protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, lopinavir, nelfinavir, saquinavir, tipranavir), nucleoside reverse transcriptase inhibitors (zidovudine/lamivudine, tenofovir), or the non-nucleoside reverse transcriptase inhibitor efavirenz [3].
Protocol-specified dose escalation was implemented during long-term extension studies, where all subjects initially receiving lower doses (5 mg, 10 mg, or 15 mg) were transitioned to the 30 mg dose based on efficacy and safety analyses from phase 2 trials [5]. No additional ritonavir dose adjustment beyond the standard 100 mg once daily is required during this escalation.
Therapeutic drug monitoring, though not mandatory, may be considered in special populations based on the established exposure-response relationship. The target therapeutic range for this compound Cmin is >54 ng/mL, with optimal virologic suppression observed at Cmin levels >100 ng/mL [4] [5]. For patients with suspected suboptimal exposure or altered drug metabolism, trough concentration monitoring is recommended 2-4 weeks after regimen initiation or after any changes to concomitant medications.
In the phase 2 ACTG 5211 trial, treatment-experienced patients receiving this compound (10 mg or 15 mg) with ritonavir boosting demonstrated significantly greater virologic suppression at both 14 days and 24 weeks compared to placebo (-1.15 to -1.86 log10 copies/mL vs -0.29 log10 copies/mL, p<0.01) [6]. Through 3 years of follow-up, 49% of patients who achieved viral suppression did not experience confirmed viral rebound, demonstrating durable efficacy [7]. immunologic benefits were equally impressive, with median increases in CD4 cell counts of +121 to +158 cells/μL maintained through 144-168 weeks of therapy [5].
The VICTOR-E1 trial further established the relationship between this compound exposure and efficacy, with 58% of subjects achieving HIV-1 RNA <50 copies/mL when this compound Cmin was >100 ng/mL compared to only 27% with lower Cmin values [5]. Importantly, This compound resistance emerged in only 6 of 113 subjects (5.3%) through 3 years of follow-up, typically manifesting as a progressive decrease in maximal percentage inhibition on phenotypic testing [7].
Long-term safety data pooled from 205 subjects with advanced HIV infection demonstrated a favorable safety profile for this compound over a mean treatment duration of 96 weeks (range 1-216 weeks) [5]. Specifically, this compound displayed:
A comprehensive QT study in 200 healthy subjects confirmed no clinically meaningful effect on QT/QTc interval at both therapeutic (30 mg this compound/100 mg ritonavir) and supratherapeutic (150 mg this compound/100 mg ritonavir) dose levels [2]. Similarly, a dedicated CNS safety study observed no seizure activity or clinically relevant changes in brain waveforms at exposures up to five times those expected with therapeutic dosing [2].
Regarding malignancies, early study data revealed several cases (6 lymphomas, 1 gastric carcinoma across studies), though the relationship to this compound remained uncertain as these rates were consistent with expectations for advanced HIV populations, and no pattern emerged in long-term follow-up [7] [6] [5].
Fixed-sequence and parallel-group clinical trials investigating drug-drug interactions between this compound and 11 other antiretroviral compounds demonstrated no clinically relevant pharmacokinetic interactions that would require dose modification [3]. This compound exposure was not significantly altered by concurrently administered protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, tipranavir), nor did this compound meaningfully affect the pharmacokinetics of these agents [3]. Similarly, no significant interactions were observed with nucleoside reverse transcriptase inhibitors (zidovudine/lamivudine, tenofovir) or the non-nucleoside reverse transcriptase inhibitor efavirenz.
The mechanistic basis for this favorable interaction profile lies in this compound's metabolism primarily via CYP3A4, with ritonavir effectively saturating this metabolic pathway. The presence of ritonavir thereby diminishes the potential for additional interactions with other drugs that might induce or inhibit CYP3A4, creating a stable metabolic environment for this compound.
A specialized drug interaction study evaluated the effect of this compound, with and without ritonavir, on a combination oral contraceptive containing ethinyl estradiol 0.035 mg and norethindrone 1 mg [1]. The results demonstrated that:
These findings indicate that additional contraceptive methods should be considered when this compound is administered with ritonavir, as the decreased hormone exposure could potentially reduce contraceptive effectiveness [1]. This interaction pattern is consistent with ritonavir's known inducing effects on CYP-mediated metabolism and glucuronidation pathways.
Objective: To characterize the effect of this compound on QT/QTc interval prolongation and proarrhythmic potential in healthy subjects [2].
Study Design:
Methodology:
Key Findings: this compound produced no clinically meaningful effect on QT/QTc interval at either therapeutic or supratherapeutic doses when administered with ritonavir [2].
Objective: To determine the effect of this compound, alone and with ritonavir, on the pharmacokinetics of oral contraceptives [1].
Study Design:
Methodology:
Key Findings: this compound alone did not alter OC pharmacokinetics, but ritonavir (with or without this compound) decreased ethinyl estradiol and norethindrone exposure [1].
Diagram Title: this compound-Ritonavir Metabolic Interaction Pathway
This visualization illustrates the pharmacokinetic boosting mechanism whereby ritonavir inhibits CYP3A4-mediated metabolism of this compound, resulting in increased systemic exposure of the active parent compound.
Diagram Title: Clinical Development Decision Pathway
This workflow outlines the rational development approach for this compound, highlighting how exposure-response data informed dose selection and progression to phase 3 trials.
The This compound ritonavir boosting protocol represents a scientifically validated approach to optimizing the pharmacokinetic profile of a CCR5 antagonist for the treatment of HIV-1 infection. The accumulated clinical evidence demonstrates that ritonavir boosting achieves target exposure parameters predictive of virologic success while maintaining a favorable safety profile. The fixed-dose combination of this compound 30 mg with ritonavir 100 mg once daily as part of a boosted protease inhibitor regimen provides durable viral suppression and immunologic recovery in treatment-experienced patients with CCR5-tropic HIV-1.
The comprehensive clinical trial data support the continued development of this therapeutic approach, with phase 3 trials underway to further establish its clinical utility. The absence of clinically significant drug interactions with other antiretroviral agents and the well-characterized safety profile position this compound as a promising addition to the armamentarium against HIV-1 infection, particularly for patients with limited treatment options due to resistance or intolerance to existing drug classes.
This document provides a detailed protocol for assessing the in vitro antiviral activity of the CCR5 antagonist Vicriviroc (SCH 417690) using a human peripheral blood mononuclear cell (PBMC) replication assay, as characterized in the seminal work by Tagat et al. (2005) [1].
This compound is a small-molecule antagonist of the CCR5 co-receptor that potently inhibits the entry of CCR5-tropic (R5) HIV-1 into target cells [1]. The PBMC replication assay is a cornerstone method for evaluating the efficacy of entry inhibitors like this compound against a broad spectrum of primary HIV-1 isolates under physiologically relevant conditions.
The core principle involves infecting phytohemagglutinin (PHA)-stimulated PBMCs in the presence of serial dilutions of this compound. The level of viral replication is quantified by measuring the production of the viral p24 antigen in the culture supernatant, allowing for the calculation of the compound's half-maximal effective concentration (EC₅₀) [1].
The following protocol is adapted from the methods described in the foundational publication [1].
Workflow of the this compound PBMC Replication Assay
2.1. Key Reagents and Materials
2.2. Step-by-Step Procedure
The table below summarizes quantitative data on this compound's antiviral potency from the original publication [1].
Table 1: Summary of this compound Antiviral Activity in PBMC Assays [1]
| Parameter | Description / Value | Significance |
|---|---|---|
| EC₅₀ Range | Low nanomolar | Demonstrates potent inhibition of HIV-1 replication. |
| Spectrum of Activity | Broad-spectrum activity against genetically diverse and drug-resistant (NRTI, PI) primary HIV-1 isolates. | Suggests a high genetic barrier to resistance and potential utility in treatment-experienced patients. |
| Comparison to SCH-C | Consistently more active than the first-generation CCR5 antagonist SCH-C. | Highlights improved antiviral potency of this compound. |
| Synergy | Demonstrated synergistic anti-HIV-1 activity in combination with all other classes of approved antiretrovirals (NRTIs, NNRTIs, PIs, Fusion Inhibitors). | Supports its use in combination therapy regimens. |
Mechanism of Action of this compound
I hope these detailed application notes and protocols are valuable for your research. Should you require further clarification on any specific step, feel free to ask.
Mechanism of Action: this compound is a small-molecule, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5) [1] [2]. It blocks the interaction between the HIV-1 envelope protein gp120 and the CCR5 coreceptor, thereby preventing viral entry into host CD4+ T-cells [3] [2]. This mechanism is only effective against viruses that exclusively use the CCR5 coreceptor (R5-tropic HIV-1) [4] [2].
Therapeutic Context: Clinical development of this compound focused on treatment-experienced adults with R5-tropic HIV-1 infection who were failing their current antiretroviral therapy (ART) [4] [3]. It was investigated as part of a combination therapy, added to an optimized background regimen (OBR) that included a ritonavir-boosted protease inhibitor and other antiretroviral agents [4] [3].
Key Efficacy and Safety Findings from Clinical Trials:
The tables below summarize quantitative data from key studies.
Table 1: Virologic Outcomes at 48 Weeks in ACTG A5211 Phase 2 Study [4]
| Treatment Group | Number of Subjects | Virologic Failure by Week 48 | Response Rate |
|---|---|---|---|
| Placebo + OBR | 28 | 24 (86%) | 14% |
| This compound 5 mg + OBR | 30 | 12 (40%) | 60% |
| This compound 10 mg + OBR | 30 | 8 (27%) | 73% |
| This compound 15 mg + OBR | 30 | 10 (33%) | 67% |
Table 2: Long-Term Safety and Efficacy (3-Year Follow-up) [4]
| Parameter | Result |
|---|---|
| Total subjects receiving this compound | 113 |
| Achieved HIV-1 RNA <50 copies/mL within 24 weeks | 52 (46%) |
| No viral rebound through 3 years (of those suppressed) | 49% |
| Emergence of Dual/Mixed-tropic HIV-1 | 33 (29%) |
| Confirmed this compound resistance | 6 subjects |
| Discontinuations due to Adverse Events | 9 subjects |
Development Status and Considerations: this compound demonstrated sustained virologic suppression and was generally well-tolerated over three years [4] [5]. However, its development was terminated. A phase II study in treatment-naive patients showed higher virologic failure rates compared to an efavirenz-based control arm [2]. Early trials also noted a concerning number of malignancies, prompting close safety monitoring, though a direct causal link to this compound was not established [4]. These factors, alongside the emergence of DM/X4 virus in a significant proportion of patients (29%), ultimately limited its clinical utility [4] [2].
The following workflow and protocol summary are based on the VICTOR-E1 (Phase 2) and ACTG A5211 trials [4] [3].
Study Design:
This compound contributed valuable evidence that CCR5 antagonism is a viable strategy for sustained HIV-1 management in treatment-experienced populations with R5-tropic virus [4] [2]. Its development highlighted critical challenges in the field:
Research into CCR5 inhibition continues with other agents, such as Cenicriviroc, which is in Phase III trials [2].
Vicriviroc represents an important class of CCR5 antagonists developed for the treatment of HIV-1 infection. As a small molecule entry inhibitor, this compound specifically blocks the interaction between the viral envelope glycoprotein gp120 and the host cell CCR5 coreceptor, thereby preventing viral entry into CD4+ T-cells [1] [2]. This mechanism of action is particularly effective against CCR5-tropic (R5) viruses, which represent the predominant viral phenotype in the early and intermediate stages of HIV-1 infection [2]. The selective activity of this compound necessitates precise determination of viral tropism prior to treatment initiation, as viruses utilizing the CXCR4 coreceptor (X4-tropic) or exhibiting dual/mixed tropism (DM) are not inhibited by CCR5 antagonists [3] [4].
The development of this compound highlighted the critical importance of accurate tropism testing in patient selection for CCR5 antagonist therapy. Early clinical trials utilizing the original Trofile assay demonstrated that approximately 22-23% of subjects initially classified as having R5-tropic virus were reclassified as having DM-tropic virus when tested with the enhanced sensitivity Trofile assay [3]. This finding had profound clinical implications, as subjects with DM-tropic virus showed significantly reduced virologic responses to this compound therapy [3]. The predictive value of tropism assessment was further established in the ACTG A5211 study, where treatment-experienced patients with R5-tropic virus demonstrated substantially greater viral load reductions compared to those with DM-tropic virus [3] [5].
This application note provides comprehensive guidance on phenotypic tropism assay requirements, methodologies, and clinical protocols for this compound use in both research and clinical settings, incorporating data from key this compound clinical trials and contemporary tropism testing technologies.
The Trofile assay (Monogram Biosciences, South San Francisco, CA) has been the primary phenotypic platform used for tropism determination in this compound clinical trials. This assay utilizes a recombinant virus technology where a pseudovirus is generated by incorporating the patient-derived envelope gene (gp160) into an HIV-1 backbone containing a luciferase reporter gene [2]. The resulting pseudoviruses are used to infect cell lines expressing either CCR5 or CXCR4 coreceptors, with tropism determined based on which coreceptor supports viral entry.
The original Trofile assay was validated to detect minority X4 variants at 10% and 5% of the viral population with 100% and 85% sensitivity, respectively [3]. However, recognition that lower frequency CXCR4-using variants could impact clinical outcomes led to the development of the enhanced sensitivity Trofile assay (Trofile ES), which demonstrates significantly improved detection capabilities for minority CXCR4-using variants down to 0.3% of the viral population with 100% sensitivity [3]. This enhanced sensitivity represents a substantial improvement in the ability to identify patients with low-level DM-tropic viruses who are unlikely to respond to CCR5 antagonist therapy.
Table 1: Comparison of Original and Enhanced Sensitivity Trofile Assays
| Parameter | Original Trofile Assay | Enhanced Sensitivity Trofile Assay |
|---|---|---|
| Detection threshold for X4 variants | 5-10% of viral population | 0.3% of viral population |
| Sensitivity at detection threshold | 85-100% | 100% |
| Clinical validation in ACTG A5211 | 78% of subjects had R5 virus | 22% of subjects reclassified as DM |
| PPV for virologic failure | 26% by week 24 | 80% by week 24 |
The recommended algorithm for tropism testing in the context of this compound therapy involves sequential assessment using the enhanced sensitivity Trofile assay. Plasma samples with HIV-1 RNA levels >1000 copies/mL are required for adequate tropism determination [5]. The interpretive criteria for tropism results are as follows:
Clinical data indicate that only patients with exclusively R5-tropic virus should be considered candidates for this compound therapy. In the ACTG A5211 study, this compound recipients with R5-tropic virus at screening (by enhanced assay) demonstrated significantly greater mean reductions in HIV-1 RNA compared to those with DM-tropic virus: -1.11 versus -0.09 log₁₀ copies/mL at day 14 and -1.91 versus -0.57 log₁₀ copies/mL at week 24 (P<0.001 for both comparisons) [3].
The predictive accuracy of the enhanced sensitivity Trofile assay was rigorously evaluated in the ACTG A5211 trial, a phase 2 study of this compound in treatment-experienced patients with R5-tropic virus [3]. When stored screening samples from this trial were re-tested using the enhanced assay, 25 of 114 subjects (22%) were reclassified as having DM-tropic virus [3]. The clinical outcomes between the R5 and reclassified DM groups demonstrated striking differences, validating the enhanced assay's improved predictive value.
Among the 90 this compound recipients in ACTG A5211, 15 were reclassified as having DM-tropic virus by the enhanced assay [3]. Of these 15 subjects, 12 (80%) had DM/X4 viruses detected by the original tropism assay by week 24, confirming that the enhanced assay would have appropriately excluded these patients from CCR5 antagonist therapy [3]. Conversely, among the 72 this compound recipients with R5-tropic virus confirmed by enhanced assay, only 11 (15%) demonstrated emergent DM/X4 tropism by week 24 [3]. These findings establish the superior prognostic value of the enhanced sensitivity assay for identifying patients most likely to benefit from this compound therapy.
Table 2: Virologic Outcomes by Tropism Status in ACTG A5211
| Virologic Outcome | R5-tropic (N=72) | DM-tropic (N=15) | P-value |
|---|---|---|---|
| Mean HIV-1 RNA reduction at day 14 (log₁₀ copies/mL) | -1.11 | -0.09 | <0.001 |
| Mean HIV-1 RNA reduction at week 24 (log₁₀ copies/mL) | -1.91 | -0.57 | <0.001 |
| Achieved HIV-1 RNA <400 copies/mL at week 24 | 55% | 7% | 0.001 |
| Achieved HIV-1 RNA <50 copies/mL at week 24 | 33% | 7% | 0.057 |
| HIV-1 RNA decline ≥1 log₁₀ copies/mL | 76% | 29% | 0.001 |
The durability of virologic response to this compound in appropriately selected patients was demonstrated in long-term follow-up studies. Through three years of observation, 49% of subjects who achieved virologic suppression maintained this response without confirmed viral rebound [5]. Additionally, the emergence of DM/X4-tropic virus during this compound treatment occurred in approximately 29% of subjects over this extended period [5].
The safety profile of this compound remained favorable through long-term follow-up, with only 9 of 113 subjects (8%) discontinuing therapy due to adverse events [5]. Early concerns about a potential increase in malignancy risk were not sustained with additional follow-up and larger clinical trials [5] [6].
Comprehensive evaluation of virologic failure during this compound therapy requires repeat tropism testing to determine whether treatment failure is associated with a coreceptor switch. The recommended protocol includes:
Data from phase 3 VICTOR-E3 and VICTOR-E4 trials demonstrated that detection of DM or X4-tropic virus at virologic failure was less common with this compound (29%) compared to maraviroc (57%), likely due to differences in assay sensitivity used for screening [4]. This finding underscores the importance of using the most sensitive tropism assays initially to minimize subsequent coreceptor switching.
Resistance to this compound develops through complex mechanisms involving adaptive mutations in the viral envelope gene, particularly in the V3 loop region [4]. These mutations enable the virus to utilize the drug-bound form of CCR5 for entry, characterized by a progressive decrease in maximal percentage inhibition (MPI) on phenotypic testing [5] [4].
The key steps for resistance characterization include:
In the VICTOR-E3 and VICTOR-E4 trials, emergent resistance to this compound was detected in only 6 of 113 subjects (5%) receiving this compound, suggesting that resistance development is relatively infrequent with proper patient selection [5].
Figure 1: Clinical Management Algorithm for this compound Therapy Based on Tropism Testing
Based on comprehensive analysis of this compound clinical trials and tropism assay performance data, the following best practices are recommended for researchers and clinicians:
Implement enhanced sensitivity tropism testing for all candidate patients prior to initiating this compound therapy, as this provides superior prediction of virologic outcomes compared to original tropism assays [3].
Restrict this compound therapy to patients with exclusively R5-tropic virus, as those with DM/X4-tropic virus derive minimal virologic benefit [3] [4].
Monitor for tropism changes during virologic failure using the enhanced sensitivity Trofile assay, as coreceptor switching may occur in approximately 29% of cases over extended follow-up [5].
Utilize phenotypic resistance testing with MPI assessment when this compound failure occurs, as genotypic patterns alone may not fully characterize resistance [4].
Consider the limitations of tropism testing in patients with low-level viremia (<1000 copies/mL), as adequate viral population assessment requires sufficient plasma HIV-1 RNA [5].
Despite demonstrating favorable long-term safety and efficacy in appropriately selected patients [5], this compound ultimately did not receive regulatory approval due to failure to meet primary efficacy endpoints in phase 3 trials [6]. The development history of this compound underscores the critical importance of accurate tropism determination for CCR5 antagonist therapy and provides valuable insights for future drug development in this class.
The transition to higher doses (20 mg, 30 mg) in later trials was driven by a defined PK/PD relationship. Research established that specific plasma concentration thresholds were associated with significantly better virologic response [1].
| PK Parameter | Target Breakpoint | Virologic Response at Week 2 |
|---|---|---|
| Trough Concentration (Cmin) | > 54 ng/mL | Mean viral load decrease: 1.35 log₁₀ copies/mL (vs. 0.76 log₁₀ for Cmin <54 ng/mL) [1]. |
| Area Under the Curve (AUC) | > 1460 ng*hr/mL | 70% of subjects with Cmin >54 ng/mL had a >1 log drop in viral load (vs. 44% with lower Cmin) [1]. |
Population pharmacokinetic analysis from ACTG 5211, which combined data from HIV-infected subjects and healthy volunteers, used a two-compartment model with first-order absorption and elimination to estimate these parameters [1]. Dosing schedules were adjusted in subsequent trials to ensure that a majority of patients achieved these target exposure levels.
For researchers aiming to model vicriviroc dosing or its effects, the following protocol outlines key methodologies from the foundational clinical trials.
1. Study Population and Design (Based on ACTG A5211)
2. Virologic and Immunologic Response Assessment
3. Pharmacokinetic Sampling and Analysis
4. Coreceptor Tropism Testing
5. Safety Monitoring
Research indicates that the mTORC1 signaling pathway is involved in HIV-1 infection and may interact with the mechanism of CCR5 antagonists. Rapamycin (an mTORC1 inhibitor) can downregulate CCR5 expression on T-cells and demonstrates synergistic anti-HIV activity with entry inhibitors like this compound [4]. The diagram below illustrates this relationship.
This diagram shows two parallel pathways for inhibiting HIV-1 entry: the direct blockade of the CCR5 receptor by this compound, and the indirect suppression of CCR5 expression via mTORC1 inhibition [4].
Vicriviroc is an investigational small molecule CCR5 antagonist that blocks HIV-1 entry into host cells by allosterically inhibiting the CCR5 coreceptor [1] [2]. Its pharmacokinetic profile is defined by one key characteristic:
The primary goal of DDI trials for this compound is to determine if co-administration with other antiretrovirals, particularly ritonavir-boosted protease inhibitors (PIs), necessitates dose adjustments. The established safety profile of this compound, along with the known toxicities of background antiretrovirals, should inform the safety monitoring plan of the DDI trial [3] [4].
Clinical trials for investigating this compound's drug interactions have successfully employed two main design types. The choice between them depends on the interacting drug of interest.
The workflow below illustrates the two primary clinical trial designs used.
This design is efficient for studying interactions with multiple drugs and is ideal for assessing the impact of a strong CYP3A4 inhibitor on this compound's pharmacokinetics (PK) [3].
This design is used when no pharmacokinetic interaction is expected or when studying drugs that are not strong CYP3A4 inhibitors [3].
This protocol outlines the core procedures for measuring this compound concentrations in clinical trials [3].
A pre-specified statistical analysis plan is critical for the objective interpretation of DDI results [3].
The table below summarizes quantitative findings from clinical DDI trials, which can be used as a benchmark for expected outcomes.
| Concomitant Drug | Trial Design | Impact on this compound PK | Conclusion & Dosing Recommendation |
|---|---|---|---|
| Ritonavir-boosted Protease Inhibitors (e.g., Atazanavir, Darunavir) [3] | Fixed-Sequence | No clinically relevant change in this compound exposure. | No dose modification required when co-administered with a ritonavir-boosted PI regimen. |
| NRTIs (e.g., Tenofovir, Zidovudine/Lamivudine) [3] | Parallel-Group | No clinically relevant change in this compound exposure. | No dose modification or specific monitoring required. |
| This compound's Impact on Other Drugs [3] | Various | This compound did not have a clinically relevant effect on the exposure of the concomitant drugs studied. | Standard dosing of concomitant drugs is appropriate. |
Clinical DDI trials for this compound have consistently demonstrated that its pharmacokinetics are not altered in a clinically relevant manner by co-administration with other antiretroviral agents, including ritonavir-boosted protease inhibitors, NRTIs, and tenofovir [3]. Similarly, this compound does not significantly affect the exposure of these drugs.
The primary implication for drug development and clinical practice is that This compound can be added at a single clinically prescribed dose to various background antiretroviral regimens without the need for dose modification or therapeutic drug monitoring [3]. This facilitates its use in treatment-naïve and treatment-experienced patients, simplifying regimen construction.
Human immunodeficiency virus (HIV) infiltrates the central nervous system (CNS) early during infection, establishing a distinct viral reservoir that can persist independently from systemic infection despite antiretroviral therapy. The CNS serves as both a sanctuary site for viral replication and a potential source of neurocognitive impairment due to inadequate drug concentrations resulting from the protective function of the blood-brain barrier (BBB). Vicriviroc (formerly SCH-417690 or SCH-D) represents a scientifically intriguing CCR5 entry inhibitor that demonstrates potentially favorable CNS penetration properties, making it a valuable candidate for investigating HIV-associated neurocognitive disorders (HAND). Originally developed by Schering-Plough, this pyrimidine-based antagonist specifically targets the CCR5 coreceptor, which HIV utilizes for cellular entry, and has shown promise in clinical trials for treatment-experienced patients with CCR5-tropic HIV-1. The molecular characteristics of this compound, including its relatively low protein binding and moderate lipophilicity, contribute to its ability to traverse the BBB, potentially achieving therapeutic concentrations in the CNS compartment. This document provides comprehensive application notes and detailed experimental protocols to facilitate rigorous investigation of this compound's CNS penetration and its implications for mitigating HIV-related neuropathogenesis [1] [2] [3].
This compound possesses several molecular characteristics that facilitate its penetration across the blood-brain barrier, a highly selective interface that restricts the passage of most therapeutics into the CNS. With a molecular weight of 533.63 g/mol and demonstrated CNS penetration-effectiveness (CPE) rank of 4 on a standardized scale where higher scores indicate better penetration, this compound exhibits substantially superior CNS penetration potential compared to many other antiretroviral agents. The compound's lipophilic nature enables passive diffusion through endothelial cell membranes, while its relatively low protein binding increases the fraction of freely available drug capable of crossing the BBB. Additionally, this compound's structure suggests potential interactions with influx transporters expressed at the BBB, though comprehensive studies mapping these specific interactions remain limited. Critically, available evidence indicates that this compound is not a significant substrate for P-glycoprotein (P-gp) efflux transporters, which actively pump many drugs back into the bloodstream, thereby limiting their CNS accumulation. This combination of attributes positions this compound favorably for targeting HIV reservoirs within the CNS compartment [3] [4].
CCR5 receptors are expressed on multiple cell types within the CNS, including microglia, astrocytes, and neurons, where they perform various physiological functions beyond serving as HIV coreceptors. This compound acts as a noncompetitive allosteric antagonist that binds to a hydrophobic pocket located between the transmembrane helices near the extracellular surface of the CCR5 receptor. This binding induces conformational changes in the extracellular domain of CCR5, preventing interaction with the viral gp120 protein and thereby blocking HIV entry into target cells. The therapeutic significance of CCR5 inhibition in the CNS extends beyond simply preventing viral entry into new cells; it may also modulate neuroinflammatory signaling pathways activated by chemokines that normally bind CCR5. Research has demonstrated that individuals with a natural CCR5 mutation (CCR5-Δ32) exhibit resistance to HIV infection and slower disease progression, highlighting the critical importance of this receptor in HIV pathogenesis. By targeting this receptor specifically, this compound offers a mechanistically distinct approach to suppressing viral replication within the CNS sanctuary site [2] [5] [4].
Table 1: Key Pharmacological Properties of this compound Relevant to CNS Penetration
| Property | Characteristics | Research Significance |
|---|---|---|
| Molecular Weight | 533.63 g/mol | Favors BBB penetration compared to larger molecules |
| CPE Rank | 4 (High penetration) | Superior to many ARVs; indicates strong potential for CNS targeting |
| Mechanism of Action | Noncompetitive allosteric CCR5 antagonist | Prevents HIV entry without blocking natural chemokine binding site |
| Protein Binding | Not fully characterized, but predicted moderate | Higher free drug fraction potentially available for CNS penetration |
| Metabolism | Primarily CYP3A4 | Important for drug interaction considerations in regimen design |
| Efflux Transport | Not a significant P-gp substrate | Reduced expulsion from CNS, favoring accumulation |
The following diagram illustrates this compound's mechanism of action at the blood-brain barrier and its antiviral effects within the CNS compartment:
Diagram 1: this compound's mechanism of action at the blood-brain barrier and within the CNS compartment
In vitro BBB models provide a controlled, reproducible system for initial screening of this compound's penetration potential and identifying its transport mechanisms. The most representative models utilize primary human brain microvascular endothelial cells (HBMECs) or immortalized cell lines (such as hCMEC/D3) cultured on permeable transwell inserts to form confluent monolayers that mimic the physiological barrier. These systems enable quantitative measurement of apparent permeability (Papp) and determination of whether this compound undergoes active transport or passive diffusion. For protocol implementation, cells should be seeded at high density (≥50,000 cells/cm²) on collagen-coated transwell filters (0.4-3.0 μm pore size) and cultured for 5-7 days until transendothelial electrical resistance (TEER) values exceed 150 Ω·cm², confirming barrier integrity. The experimental procedure involves applying this compound (recommended initial concentration: 10 μM) to the donor compartment (apical for blood-to-brain direction; basolateral for brain-to-blood direction) with periodic sampling from the receiver compartment over 2-4 hours. Samples should be analyzed using LC-MS/MS with a lower limit of quantification of at least 1 ng/mL to determine pharmacokinetic parameters including Papp, efflux ratio, and potential asymmetry in transport direction. To investigate specific transport mechanisms, inhibition studies should be conducted using chemical blockers of key efflux transporters (e.g., verapamil for P-gp, MK-571 for MRP) or nutrients (e.g., phloretin for GLUT1) during the transport experiments [3] [6].
In vivo studies provide critical pharmacokinetic data on this compound distribution between plasma and CNS compartments under physiologically complete conditions. The preferred animal model for HIV neuropathogenesis research is the humanized CCR5-expressing mouse, though standard rodent models can provide initial distribution kinetics. For comprehensive assessment, animals receive this compound via clinically relevant routes (typically oral gavage) at therapeutically appropriate doses (0.3-3 mg/kg based on prior efficacy studies), with serial blood collection and terminal CSF sampling via cisterna magna puncture or brain tissue collection at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). CSF-to-plasma ratio serves as the primary indicator of CNS penetration, with values >0.3 suggesting favorable distribution, while brain homogenate measurements provide information on total tissue accumulation. Sample processing requires careful technique: CSF should be collected with minimal blood contamination (visible blood exclusion), while brain tissue must be thoroughly perfused with saline to remove residual blood and homogenized in buffer (preferably phosphate-buffered saline, pH 7.4) at a 1:3 (w/v) ratio. All biological samples should be stabilized with protease inhibitors and stored at -80°C until analysis. To contextualize this compound distribution relative to other antiretrovirals, researchers should concurrently determine the CNS penetration-effectiveness (CPE) rank using established criteria that incorporate physicochemical properties, pharmacokinetic data, and clinical outcomes [1] [3] [6].
Table 2: Standardized CNS Penetration Assessment Parameters for this compound
| Assessment Method | Key Measured Parameters | Interpretive Guidelines | Typical this compound Values |
|---|---|---|---|
| In Vitro BBB Model | Apparent permeability (Papp) | Papp > 10×10⁻⁶ cm/s = high penetration | Data needed |
| Efflux ratio | Ratio > 2 = active efflux | Data needed | |
| In Vivo (Rodent) | CSF-to-plasma ratio | Ratio > 0.3 = favorable penetration | Data needed |
| Brain-to-plasma ratio | Ratio > 0.5 = good distribution | Data needed | |
| Kp,uu (unbound partition coefficient) | Kp,uu ≈ 1 = complete penetration | Data needed | |
| Clinical Studies | CSF-to-plasma ratio | Ratio > 0.3 = favorable penetration | Limited data available |
| CPE rank | 4 (High penetration) | 4 (based on classification) |
This protocol provides a standardized methodology for evaluating this compound's ability to cross the blood-brain barrier using an in vitro model that mimics the human neurovascular unit. The procedure requires primary human brain microvascular endothelial cells (HBMECs) or a validated alternative (hCMEC/D3 cell line), transwell inserts (1-3 μm pore size, 12-well format), culture media appropriate for the selected cells, this compound standard (purity ≥95%), transport buffer (Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4), and LC-MS/MS instrumentation for analytical quantification.
Step-by-step procedure:
Barrier model preparation: Seed HBMECs on collagen-coated transwell inserts at a density of 50,000-100,000 cells/cm². Culture for 5-7 days, replacing media every 48 hours, until transendothelial electrical resistance (TEER) measurements stabilize at ≥150 Ω·cm², confirming barrier integrity.
Experimental solutions preparation: Prepare this compound working solution at 10 μM in transport buffer (pre-warmed to 37°C). For directional transport studies, prepare separate solutions for apical-to-basolateral (A-B; blood-to-brain) and basolateral-to-apical (B-A; brain-to-blood) assessments.
Transport assay execution: Wash cell monolayers twice with pre-warmed transport buffer. For A-B transport measurement, add this compound solution to the apical compartment and blank buffer to the basolateral compartment. For B-A transport, reverse the configuration. Include quality control samples and system suitability standards.
LC-MS/MS analysis: Thaw samples on ice and precipitate proteins with cold acetonitrile (2:1 v/v). Separate supernatants and analyze using validated LC-MS/MS conditions: C18 column (2.1 × 50 mm, 1.8 μm), mobile phase gradient of 0.1% formic acid in water and acetonitrile, with this compound detection using MRM transition 534.3→303.2.
Data calculation and interpretation: Calculate apparent permeability (Papp) using the formula: Papp = (dQ/dt) × (1/(A × C₀)), where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial donor concentration. Determine efflux ratio as Papp(B-A)/Papp(A-B). Values ≤2 suggest passive diffusion, while >2 indicates active efflux transport [3] [6].
This protocol evaluates the effectiveness of this compound in suppressing HIV replication in CNS-derived cells, providing critical data for correlating CNS penetration with antiviral activity. The procedure requires a CCR5-tropic HIV-1 strain (e.g., JR-FL or ADA-M), primary human microglia or astrocytes (alternatively, HIV-1 reporter cell lines such as TZM-bl), appropriate cell culture media and supplements, this compound standard, antiretroviral controls (e.g., maraviroc), and HIV p24 antigen ELISA kit or luciferase assay reagents for TZM-bl cells.
Step-by-step procedure:
Cell preparation and infection: Culture CNS-derived target cells (primary microglia or cell lines) in appropriate media until 70-80% confluent. For infection, incubate cells with CCR5-tropic HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1 for 4-6 hours at 37°C, then remove viral inoculum and replace with fresh media.
Drug treatment application: Add this compound at serial dilutions (recommended range: 0.1-1000 nM) to infected cells immediately after infection. Include appropriate controls: no drug (virus control), no virus (cell control), and maraviroc as a comparator CCR5 antagonist.
Culture maintenance and sampling: Maintain cultures for 7-10 days, collecting supernatant samples at days 3, 5, 7, and 10 for viral replication analysis. At each time point, replace 50% of culture volume with fresh media containing the corresponding drug concentration.
Viral replication quantification: Assess viral replication using p24 antigen ELISA according to manufacturer's instructions or, for TZM-bl cells, measure luciferase activity after cell lysis. Calculate percentage inhibition relative to virus controls for each drug concentration.
Data analysis and IC50 determination: Generate dose-response curves by plotting percentage inhibition against log10 drug concentration. Calculate half-maximal inhibitory concentration (IC50) and IC90 values using four-parameter nonlinear regression analysis. Compare this compound's potency against control CCR5 antagonists and evaluate time-dependent effects on viral suppression.
Cytotoxicity assessment: In parallel, perform MTT or XTT assays to measure cell viability under identical treatment conditions to ensure antiviral effects are not attributable to cytotoxicity. Calculate selectivity index (IC50 cytotoxicity/IC50 antiviral activity) to establish therapeutic window [2] [3].
HIV-associated neurocognitive disorders (HAND) persist in approximately 40-60% of HIV-infected individuals despite effective systemic viral suppression, highlighting the critical importance of adequate CNS drug penetration. Research has demonstrated that antiretroviral regimens with higher CNS penetration-effectiveness (CPE) scores correlate with better neurocognitive outcomes in patients with suppressed plasma viral loads. A landmark study analyzing 2,636 subjects with plasma HIV-1 RNA <50 copies/mL revealed that regimens containing >3 antiretrovirals with higher CPE scores were associated with significantly better neurocognitive performance (NPZ3 scores: +0.07 per one unit increase in CPE score; p=0.004). This compound, with its high CPE rank of 4, represents a strategic option for optimizing ART regimens for enhanced neuroprotection, particularly in treatment-experienced patients with documented neurocognitive impairment. The therapeutic implications extend beyond simply suppressing detectable virus in the CNS; adequate CNS penetration may also mitigate HIV-driven neuroinflammation by reducing viral protein-mediated neurotoxicity and decreasing chronic immune activation within the CNS compartment. When considering this compound for neurocognitive indications, clinicians should verify CCR5 tropism status through tropism testing (e.g., Trofile assay) prior to initiation, as this compound demonstrates no activity against CXCR4-tropic or dual-tropic virus. Additionally, the potential for drug interactions must be carefully considered, as this compound is primarily metabolized by CYP3A4 and may require dose adjustment when co-administered with strong CYP3A4 inducers or inhibitors [1] [7] [3].
Despite its promising CNS penetration profile, several significant limitations temper enthusiasm for this compound's widespread clinical application for neurocognitive indications. The drug's developmental status remains uncertain after Merck decided not to pursue regulatory approval in 2010 based on failure to meet primary efficacy endpoints in late-stage trials (VICTOR-E3 and VICTOR-E4), limiting its availability to research contexts. Additionally, this compound demonstrates inherent susceptibility limitations similar to other CCR5 antagonists, with no activity against non-CCR5-tropic virus, potentially selecting for CXCR4-using variants in patients with mixed viral populations. From a clinical monitoring perspective, the correlation between CSF drug concentrations and neurocognitive improvement requires further validation in dedicated clinical trials, as current evidence primarily derives from surrogate markers and observational studies. Important research gaps include comprehensive assessment of this compound's distribution into specific brain regions beyond overall CSF concentrations, its potential to reduce established CNS viral reservoirs, and its long-term effects on neuroinflammatory pathways independent of viral suppression. Furthermore, the optimal timing for CNS-targeted therapy remains undefined—specifically whether this compound provides greatest benefit during early infection to prevent reservoir establishment or in chronic infection to treat established neurocognitive impairment [2] [8] [4].
Table 3: Clinical Considerations for this compound Implementation in CNS-focused Regimens
| Clinical Aspect | Considerations | Recommendations |
|---|---|---|
| Patient Selection | CCR5-tropic virus only; neurocognitive impairment | Require tropism testing prior to initiation; consider in HAND without full response to current ART |
| Regimen Design | CPE score optimization; potential interactions | Include in regimens with >3 ARVs for significant neurocognitive benefit; avoid strong CYP3A4 inducers |
| Monitoring Parameters | Neurocognitive testing; CSF viral load (if available) | Baseline and serial NP testing; consider CSF virology if clinically indicated |
| Limitations | Developmental status; tropism restriction | Limited access outside research; alternative needed if non-CCR5 virus present |
| Combination Potential | Synergy with other CNS-penetrant ARVs | Consider with high CPE agents from other classes (e.g., zidovudine, nevirapine) |
Vicriviroc (SCH-417690, MK-7690) is an investigational small molecule antagonist of the C-C chemokine receptor type 5 (CCR5) that has been repurposed from its original development for HIV-1 infection to oncology therapeutics [1] [2]. This compound belongs to a class of organic compounds known as trifluoromethylbenzenes with the chemical formula C₂₈H₃₈F₃N₅O₂ and an average molecular weight of 533.6288 g/mol [1]. The mechanism of action involves allosteric inhibition of CCR5, a chemokine receptor that has been implicated in tumor progression, metastasis, and immunosuppression within the tumor microenvironment [1] [2]. Recent clinical evidence suggests that CCR5 inhibition may enhance response to immune checkpoint inhibitors in traditionally immunoresistant malignancies, including microsatellite stable colorectal cancer [3].
The rationale for targeting CCR5 in colorectal cancer stems from its role in recruiting immunosuppressive cells to the tumor microenvironment and facilitating metastatic spread. This compound binds specifically to a hydrophobic pocket between transmembrane helices on the extracellular side of CCR5, inducing a conformational change that prevents natural ligand binding and downstream signaling [1] [2]. This application note summarizes the current clinical evidence, protocols, and mechanistic insights for this compound in metastatic colorectal cancer based on recent clinical trials.
A recent open-label phase 2 trial (NCT03631407) evaluated the safety and efficacy of this compound in combination with pembrolizumab in patients with advanced or metastatic microsatellite stable (MSS) or mismatch repair proficient (pMMR) colorectal cancer [3]. This study enrolled adults with histologically confirmed, locally advanced, unresectable or metastatic CRC that was MSS per local assessment, all of whom had received previous treatment with standard therapies.
Table 1: Study Design and Patient Characteristics
| Parameter | Details |
|---|---|
| ClinicalTrials.gov ID | NCT03631407 [4] |
| Study Type | Phase 2, open-label, randomized |
| Patient Population | Adults with advanced/metastatic MSS/pMMR CRC previously treated with standard therapies [3] |
| Sample Size | 40 patients [3] |
| Treatment Arms | 1:1 randomization to this compound 150 mg + pembrolizumab 200 mg Q3W or this compound 250 mg + pembrolizumab 200 mg Q3W [3] |
| Treatment Duration | Up to 35 cycles (approximately 2 years) [3] |
| Primary Endpoints | Objective response rate, dose-limiting toxicities, adverse events, discontinuations due to AEs [3] |
Table 2: Efficacy Outcomes
| Outcome Measure | This compound 150 mg + Pembrolizumab | This compound 250 mg + Pembrolizumab |
|---|---|---|
| Objective Response Rate | 5% (95% CI: 0.1%-24.9%) | 5% (95% CI: 0.1%-24.9%) |
| Complete Response | 0 | 0 |
| Partial Response | 1 patient | 1 patient |
| Stable Disease | Not specified | Not specified |
| Progressive Disease | Not specified | Not specified |
Table 3: Safety Profile
| Safety Parameter | This compound 150 mg + Pembrolizumab | This compound 250 mg + Pembrolizumab |
|---|---|---|
| Dose-Limiting Toxicities | None | 2 patients (Grade 4 encephalopathy and Grade 4 pneumonitis) |
| Treatment-Related Adverse Events | Manageable toxicity profile | Manageable toxicity profile with increased incidence of DLTs |
| Discontinuations Due to AEs | Not specified | Not specified |
The trial concluded that while the combination showed limited antitumor activity in this heavily pretreated MSS/pMMR colorectal cancer population, the toxicity profile was manageable at the 150 mg dose level [3]. This suggests that further refinement of patient selection or combination strategies may be needed to enhance efficacy.
This compound exerts its effects through allosteric inhibition of the CCR5 receptor. The CCR5 receptor belongs to the G-protein coupled receptor (GPCR) family and is naturally activated by chemokines including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES) [1] [2]. In the context of cancer, particularly colorectal cancer, CCR5 signaling contributes to multiple protumorigenic processes.
The following diagram illustrates the mechanistic pathway of this compound in colorectal cancer:
Diagram 1: Mechanism of this compound Action in Colorectal Cancer (Max Width: 760px)
This compound binds to a hydrophobic pocket between transmembrane helices on the extracellular aspect of CCR5, inducing conformational changes that prevent natural ligand binding and subsequent signal transduction [1] [2]. In HIV, this mechanism blocks viral entry, but in oncology, it primarily disrupts CCR5-mediated immunosuppressive signaling and metastatic propagation.
The pharmacological activity of this compound includes:
Based on the recent phase 2 trial in MSS colorectal cancer, the following clinical protocol is recommended:
Patient Selection Criteria:
Dosing Regimen:
Safety Monitoring:
For researchers investigating this compound mechanisms in colorectal cancer models:
CCR5 Binding Assay:
Antiviral/Proliferation Assay:
The following diagram illustrates the experimental workflow for evaluating this compound activity:
Diagram 2: this compound Experimental Workflow (Max Width: 760px)
This compound is primarily metabolized by the CYP3A4 enzyme system of the hepatic cytochrome P450 pathway [1]. This metabolic characteristic has important implications for drug-drug interactions in oncology settings where patients often receive multiple concomitant medications.
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Characteristics | Clinical Implications |
|---|---|---|
| Metabolism | Primarily CYP3A4 [1] | Potential interactions with strong CYP3A4 inducers/inhibitors |
| CYP3A4 Interaction | Plasma concentrations increased 2-6 fold with ritonavir [5] | Dose adjustments may be necessary with concomitant CYP3A4 inhibitors |
| Dosing Considerations | Once daily oral dosing [1] | Convenient outpatient administration |
| Food Effects | Not well characterized | Typically administered without regard to meals |
The safety profile of this compound has been evaluated in both HIV and oncology clinical trials. In the phase 2 colorectal cancer study, the combination of this compound with pembrolizumab demonstrated a manageable toxicity profile at the 150 mg dose level [3]. However, the 250 mg dose was associated with more significant toxicities, including grade 4 encephalopathy and grade 4 pneumonitis in two patients [3].
Earlier HIV trials noted a potential signal for malignancies (6 subjects randomized to this compound versus 2 to placebo), though the relationship to the study drug remained uncertain [6]. This observation underscores the importance of ongoing safety monitoring in oncology development programs.
This compound represents a mechanistically novel approach to modulating the tumor microenvironment in colorectal cancer through CCR5 inhibition. While initial results in combination with pembrolizumab showed limited efficacy in heavily pretreated MSS colorectal cancer patients, the manageable safety profile and strong scientific rationale support further investigation [3].
Future research directions should include:
The repurposing of this compound from HIV to oncology demonstrates the potential for targeting shared biological pathways across disease states, and further clinical investigation may establish its role in the evolving landscape of cancer immunotherapy.
The table below summarizes the primary and secondary mechanisms leading to virologic failure in patients treated with vicriviroc.
| Mechanism | Description | Frequency |
|---|---|---|
| Coreceptor Tropism Switch | Emergence of CXCR4-using (X4) or dual/mixed-tropic (DM) virus not inhibited by CCR5 antagonists [1] [2]. | Most common cause [2]. |
| True this compound Resistance | Selection of mutations (primarily in V3 loop) allowing virus to use drug-bound CCR5 for entry [2]. | Less common [2]. |
| Insufficient Background Regimen | Virologic failure due to lack of other active drugs in the optimized background therapy (OBT) [3]. | Contributes to failure risk [1] [3]. |
The following diagram illustrates the logical workflow for investigating virologic failure on a this compound-containing regimen.
Q1: What is the clinical significance of a decreasing Maximal Percent Inhibition (MPI) in a phenotypic assay? A decreasing MPI is a key indicator of developing this compound resistance. It signifies that the virus is increasingly able to use the CCR5 receptor even when it is bound by the drug. This is distinct from traditional resistance, which shifts the IC50, and often precedes a full virologic failure [1] [2].
Q2: Are VCV-resistant viruses cross-resistant to other CCR5 antagonists? Evidence suggests that VCV-resistant virus can show cross-resistance to other small-molecule CCR5 antagonists like TAK-779, as they bind to a similar site on CCR5. However, these viruses may exhibit increased sensitivity (hypersusceptibility) to other entry inhibitors, such as the CCR5 monoclonal antibody HGS004 or the chemokine AOP-RANTES [2].
Q3: What is the fitness cost of VCV resistance mutations? Mutations conferring VCV resistance, such as those in the V3 loop, can come with a fitness cost. After discontinuation of VCV, the resistant virus population can be overtaken by pre-existing or emerging wild-type (sensitive) viruses, suggesting that the resistant variants are less fit in the absence of the drug pressure [2] [4].
Q4: What is the recommended this compound dose for use in clinical trials? Based on phase 2 studies, the 30 mg once-daily dose, administered with a ritonavir-boosted protease inhibitor, demonstrated superior virologic suppression and is the dose that was advanced to phase 3 trials [3].
When HIV-1 develops resistance to a CCR5 antagonist like Vicriviroc, one primary mechanism is a shift in coreceptor usage from CCR5 to CXCR4 [1] [2]. This is not simply the virus "switching" preference, but often the outgrowth of pre-existing minor CXCR4-using (X4) variants present in the viral quasispecies that are naturally resistant to CCR5 blockade [2] [3] [4].
The table below summarizes key characteristics and resistance-associated changes.
| Aspect | Description |
|---|---|
| Primary Mechanism | Emergence of CXCR4-using (X4 or dual-tropic R5X4) variants from pre-existing minorities under drug selection pressure [2] [3] [4]. |
| Genotypic Basis | Mutations primarily in the V3 loop of gp120 (e.g., basic residue substitutions at positions 11 and/or 25, increased net positive charge) [1] [5]. Critical contributions from mutations outside V3, including in V1/V2, C3, V4, and C4 domains of gp120 [6]. |
| Phenotypic Consequence | Virus gains ability to infect cells using CXCR4 coreceptor, leading to virologic failure on this compound [1] [4]. Some resistant viruses may adapt to use the drug-bound form of CCR5 [1]. |
Accurate tropism determination is critical. Here are the core methodologies, with their performance characteristics compared in the following table.
| Method | Principle | Key Metrics/Sensitivity | Advantages & Disadvantages |
|---|
| Phenotypic Assay (Trofile) | Uses recombinant virus expressing patient-derived Env proteins to infect cells expressing CD4 + CCR5 or CXCR4 [6] [4]. | Detects minority X4 variants down to ~0.3-0.5% [7]. Considered gold standard. | Advantage: Direct functional measurement. Disadvantage: Costly, complex, slow turnaround, not readily available [3]. | | Ultra-Deep Sequencing (UDS) + Genotyping | High-throughput sequencing of the V3 loop region to characterize the entire viral quasispecies [7] [3]. | With optimized bioinformatics, can detect X4 variants at ~0.5-1.0% frequency [7] [3]. | Advantage: Quantifies all variants, highly sensitive. Disadvantage: Requires sophisticated data processing to distinguish true variants from sequencing artifacts [7]. | | Standard Genotyping (Bulk Sanger) | Population-based sequencing of V3 loop to derive a consensus sequence [3]. | Low sensitivity for minorities; misses X4 variants comprising < 20% of population [7] [3]. | Advantage: Fast, cheap, accessible. Disadvantage: High risk of false-negative R5 calls [3]. |
This protocol allows for sensitive detection of minor X4 variants [7].
Q1: What is the clinical significance of detecting minor CXCR4-using variants? Failure to detect pre-existing X4 variants, even at levels below 1-2%, is a major cause of virological failure in patients receiving this compound. These variants are selected for under drug pressure, leading to a coreceptor switch and treatment failure [7] [3] [4].
Q2: Are there specific signature mutations for this compound resistance? No single signature mutation reliably predicts this compound resistance. Resistance is polyclonal and involves a pattern of changes. While substitutions in the V3 loop crown are common, they vary between viruses. Furthermore, mutations in the gp120 V1/V2, C3, and V4 domains are critical for the resistant phenotype [6] [4].
Q3: How does viral fitness relate to resistance? In some cases, resistance-conferring mutations can carry a fitness cost. There are reports of V3 loop sequences reverting to the pre-treatment, drug-sensitive state after this compound therapy was discontinued, suggesting the resistant virus was less fit in the absence of the drug [2].
env), not just the V3 loop [2] [6].
Q1: What are the known CNS side effects of vicriviroc?
Q2: Are there any CNS risks identified in pre-clinical studies?
Q3: What is the recommended action for suspected CNS adverse events?
Below is a logical workflow for monitoring and addressing potential CNS events based on the available evidence:
The table below summarizes quantitative data from clinical studies that investigated the safety profile of this compound.
| Study Description | Findings on CNS Effects | Cardiac Safety (QTc Interval) | Reference |
|---|---|---|---|
| Phase I, Healthy Subjects (n=200 for cardiac, n=30 for CNS) | No seizure activity or clinically relevant EEG changes at supratherapeutic doses [1] [2]. | No clinically meaningful effect [1] [2]. | [1] [2] |
| Phase II (VICTOR-E1), Treatment-Experienced (n=114) | No seizures or consistent pattern of CNS-related adverse events reported [3]. | Not the primary focus of this study. | [3] |
| Phase II (ACTG A5211), 3-Year Follow-up (n=118 initially) | No long-term CNS safety issues identified; 9 subjects discontinued this compound due to AEs (unspecified) [4]. | Not the primary focus of this study. | [4] |
For researchers requiring a methodology to assess CNS safety in pre-clinical or clinical settings, the following protocol is adapted from the phase I study [1].
The table below summarizes the key dosing information from the primary clinical studies:
| Dose | Regimen | Evidence Source | Key Efficacy Findings (at 48 weeks) |
|---|---|---|---|
| 30 mg once daily | With Ritonavir-boosted Protease Inhibitor (PI/r) | VICTOR-E1 Phase 2 Trial [1] [2] | Mean HIV RNA decline: -1.77 log10 copies/mL; 56% of patients achieved HIV RNA <50 copies/mL [1] [2] |
| 20 mg once daily | With Ritonavir-boosted Protease Inhibitor (PI/r) | VICTOR-E1 Phase 2 Trial [1] | Mean HIV RNA decline: -1.75 log10 copies/mL; 52% of patients achieved HIV RNA <50 copies/mL [1] |
| 15 mg once daily | With Ritonavir-boosted Protease Inhibitor (PI/r) | ACTG A5211 Phase 2 Trial [3] | 27% virologic failure rate by week 48 (vs. 86% for placebo) [3] |
| 10 mg once daily | With Ritonavir-boosted Protease Inhibitor (PI/r) | ACTG A5211 Phase 2 Trial [3] | 40% virologic failure rate by week 48; 5 mg arm was discontinued early due to suboptimal response [3] |
Dosing Context: The 30 mg dose was selected for Phase III trials based on Phase II data showing superior virologic response and a favorable safety profile [4] [2]. Vicriviroc is a substrate for the CYP3A4 enzyme, and its plasma concentrations are increased 2 to 6-fold when taken with a ritonavir-boosted regimen, which is why the dose is lower in this context [3].
For researchers investigating CCR5 antagonists, the following methodologies from the this compound trials provide a robust experimental framework.
This assay was used to determine the 50% and 90% effective concentrations (EC50 and EC90) of this compound against primary HIV-1 isolates [5].
This rapid infectivity assay measured this compound's activity against pseudoviruses carrying various resistance mutations [5].
The median-effect principle method of Chou and Talalay was used to analyze combined-drug effects [5].
This compound is a non-competitive, allosteric antagonist of the CCR5 chemokine receptor. The following diagram illustrates its mechanism and the relevant experimental readouts.
Key experimental findings that confirm the mechanism include:
For context in your research and development work, please note that Merck decided to halt the development of this compound in 2010 and did not seek regulatory approval. This decision was made after the drug failed to meet its primary efficacy endpoints in Phase III clinical trials [6] [7].
The available data suggests a favorable hepatic safety profile for vicriviroc, especially when compared to other drugs in its class.
| Drug | Class | Hepatotoxicity Status & Key Findings |
|---|---|---|
| Aplaviroc | CCR5 antagonist | Development discontinued due to idiosyncratic hepatotoxicity [1] [2]. |
| Maraviroc | CCR5 antagonist | Approved; safer hepatotoxicity profile; few case reports of DILI, though causality is doubtful [3]. |
| This compound | CCR5 antagonist | No significant hepatotoxicity signal in Phase 2/3 trials; appears safe in long-term follow-up [3] [4]. |
In a Phase 2 trial (ACTG A5211) and its long-term extension, this compound demonstrated a safe profile through three years of follow-up. Out of 113 subjects who received this compound, only nine discontinued the drug due to adverse events, with no pattern indicating liver toxicity [4].
For researchers conducting in vitro or in vivo studies with this compound, standard safety monitoring for antiretroviral drugs is applicable. Incorporate these assessments to comprehensively evaluate compound safety.
| Monitoring Area | Specific Assessments & Rationale |
|---|---|
| General Clinical Safety | Monitor and record all Adverse Events (AEs) and Serious Adverse Events (SAEs). Discontinuation due to AEs is a key metric [4]. |
| Routine Liver Function Tests | Regularly measure ALT, AST, Alkaline Phosphatase, and Total Bilirubin. Use established grading scales (e.g., DAIDS) to classify severity [1] [5]. |
| Virologic and Immunologic Monitoring | Track plasma HIV-1 RNA levels and CD4+ T-cell counts to assess efficacy and its relationship to any clinical events [4]. |
| Coreceptor Tropism | Use a validated tropism assay (e.g., Trofile) at baseline and upon virologic failure. A shift from CCR5-tropic (R5) to CXCR4-using virus (X4/DM) is a class-specific effect to monitor [2] [4]. |
For researchers aiming to conduct mechanistic studies on this compound's potential liver effects, here are detailed methodologies based on standard practices in the field.
This protocol evaluates the compound's potential for direct damage to liver cells.
This protocol investigates the potential for rare, immune-mediated liver injury.
Q: In our in vitro model, we see no direct cytotoxicity from this compound, but we are concerned about the mechanism of hepatotoxicity seen with Aplaviroc. What pathways should we investigate? A: Focus on investigating host-mediated and immune pathways. The hepatotoxicity of Aplaviroc was likely driven by idiosyncratic hypersensitivity reactions [1] [2]. Key areas for your research include:
Q: In our animal studies, how do we differentiate this compound-related liver changes from background lesions? A:
To help visualize the overall research strategy for evaluating this compound's safety, the following diagram outlines the key experimental workflows and mechanistic questions.
The body of evidence indicates that this compound does not present a significant hepatotoxicity concern. The recommended monitoring and experimental protocols provide a framework to rigorously confirm this safety profile in your research.
The table below summarizes key characteristics of vicriviroc relevant to drug interaction studies.
| Aspect | Description | Key Findings/Impact |
|---|---|---|
| Primary Metabolic Pathway [1] [2] | CYP3A4-mediated metabolism (N-oxidation, O-demethylation, N-dealkylation) | CYP3A4 forms all major human plasma metabolites (M2/M3, M15, M41) [1] [2]. |
| Other Involved Enzymes [1] | CYP2C9, CYP3A5 | CYP2C9 forms M15 (O-demethylation); CYP3A5 forms M2/M3 (N-oxidation) and M41 (N-dealkylation) [1]. |
| Inhibition Potential [2] | Does not significantly inhibit major CYP enzymes (1A2, 2A6, 2D6, 2C9, 3A4, 2C19) | Low risk of perpetrating CYP-mediated interactions with co-administered drugs at clinical doses [2]. |
| Interaction with Ritonavir (CYP3A4 Inhibitor) [2] | Coadministration with ritonavir (≥100 mg QD) increases this compound exposure. | AUC(0-12hr): 4-5 fold increase C~max~: 2-3 fold increase [2]. | | Interaction with Other ARVs [3] | Coadministration with 11 other antiretroviral agents (e.g., atazanavir, darunavir, tenofovir). | No clinically relevant change in this compound exposure; no dose adjustment needed [3]. | | Effect of Renal Impairment [4] | Single-dose pharmacokinetics studied in ESRD patients. | No clinically relevant impact on this compound exposure, with or without ritonavir [4]. |
Incubation of this compound with human liver microsomes and recombinant CYP enzymes confirmed CYP3A4 as the primary enzyme responsible for forming all major metabolites observed in human plasma [1] [2]. This compound showed no significant inhibition of major CYP enzymes at concentrations far exceeding expected clinical plasma levels [2].
Coadministration with ritonavir, a potent CYP3A4 inhibitor, significantly increased this compound exposure, confirming the central role of CYP3A4 in its clearance [2]. This supports the general principle that drugs which alter CYP3A4 activity will likely affect this compound pharmacokinetics.
A recent Physiologically Based Pharmacokinetic (PBPK) model was developed and validated specifically for predicting CYP3A4 induction-mediated drug interactions [5]. This type of model could be highly applicable for predicting the untested interaction between this compound and strong CYP3A4 inducers.
Q1: What is the primary metabolic pathway of this compound, and which enzymes are involved? A1: this compound is primarily metabolized by CYP3A4, which is responsible for forming all its major human plasma metabolites, including those from N-oxidation, O-demethylation, and N-dealkylation. The enzymes CYP2C9 and CYP3A5 play minor roles in specific metabolic reactions [1] [2].
Q2: Does this compound inhibit or induce other cytochrome P450 enzymes? A2: No. In vitro studies demonstrate that this compound does not significantly inhibit the activities of CYPs 1A2, 2A6, 2D6, 2C9, 3A4, or 2C19 at clinically relevant concentrations. This suggests a low risk of this compound causing CYP-mediated interactions with co-administered drugs [2].
Q3: What is the clinical evidence that CYP3A4 activity directly affects this compound exposure? A3: Coadministration with the potent CYP3A4 inhibitor ritonavir increased this compound's AUC by 4-5 fold and C~max~ by 2-3 fold. This confirms that this compound is a sensitive substrate for CYP3A4 and its systemic exposure is highly dependent on this enzyme's activity [2].
Q4: Are there any modern modeling approaches to predict untested interactions, such as with CYP3A4 inducers? A4: Yes. Recent research has developed and validated high-performance PBPK models specifically for predicting CYP3A4 induction-mediated drug interactions. These mechanistic models can be powerful tools for forecasting the interaction potential between this compound and strong inducers like rifampin during drug development [5].
In Vitro Metabolism Identification in Human Liver Microsomes (HLM)
In Vitro CYP Inhibition Screening
Clinical DDI Study with a Potent CYP3A4 Inhibitor
The primary analysis comes from the AIDS Clinical Trials Group (ACTG) A5211, a phase II, randomized, placebo-controlled trial. The key quantitative findings are summarized in the table below.
| Trial Arm | Number of Participants | Odds Ratio for PN (vs. Placebo) | P-value | 95% Confidence Interval |
|---|---|---|---|---|
| Vicriviroc (pooled doses) | 90 | 1.52 | .39 | 0.59 - 3.90 |
| Placebo | 28 | — (Reference) | — | — |
The methodology below describes how peripheral neuropathy was assessed in the trial, which can serve as a reference for your own monitoring plans.
This trial workflow can be visualized in the following diagram:
Q1: Did the study definitively prove that this compound does not cause peripheral neuropathy? No. While the results were not statistically significant, the study authors explicitly stated that "potentially important effects cannot be ruled out" [1] [2]. The confidence interval for the odds ratio was relatively wide (0.59 to 3.90), indicating some uncertainty about the true effect size. A larger trial might be needed to detect a smaller risk.
Q2: What was the proposed neuroprotective mechanism of this compound, and was it observed? It was hypothesized that as a CCR5 antagonist, this compound might be neuroprotective. The theory was that CCR5-tropic HIV strains can infect nervous system cells, and viral neurotoxicity might be mediated through neuronal CCR5 receptors. By blocking this receptor and potentially crossing the blood-brain barrier, this compound could theoretically protect neurons [1]. However, the A5211 trial did not find evidence of a protective effect against peripheral neuropathy [1].
Q3: How should we monitor for peripheral neuropathy in clinical trials based on this protocol? The ACTG A5211 protocol recommends a structured approach, which you can adapt:
The following diagram illustrates this assessment logic:
This compound was an investigational CCR5 antagonist developed for treating HIV-1 infection. It worked by blocking the CCR5 receptor on CD4 cells, which is used by certain types of HIV to enter and infect cells [1]. Its development was halted after disappointing results in clinical trials [2].
The table below summarizes key efficacy and safety findings from a phase 2 study of this compound in treatment-experienced patients:
| Aspect | Findings in Treatment-Experienced Patients (Phase 2 Study) |
|---|---|
| Study Description | 118 subjects received this compound (5, 10, or 15 mg) or placebo plus an optimized background regimen [3]. |
| 48-Week Efficacy | Virologic failure rates were significantly lower with this compound (27%-40%) vs. placebo (86%) [3]. |
| Long-Term Efficacy | Through 3 years, 49% of subjects who achieved viral suppression did not experience confirmed viral rebound [3]. |
| Safety & Tolerability | Generally well-tolerated; 9 of 113 subjects discontinued due to adverse events over 3 years [3]. |
| Resistance & Tropism | This compound resistance detected in 6 subjects; 29% of subjects had dual or mixed-tropic HIV-1 detected [3]. |
Merck stopped the development of this compound due to several factors [2]:
While not specific to this compound, Analytical Treatment Interruption (ATI) is a key part of modern HIV cure-related research. The following workflow illustrates a general ATI framework used in studies today.
This structured approach helps researchers evaluate if an investigational regimen can control HIV in the absence of standard therapy [4] [5]. Key aspects include:
For researchers working on HIV cure strategies or CCR5 antagonists, the this compound case and modern ATI frameworks highlight several critical points:
| Combination Partner | Virus/Strain Used | Experimental Model | Key Synergy Finding | Reference |
|---|---|---|---|---|
| Drugs from all other approved ARV classes (NRTIs, NNRTIs, PIs, Fusion Inhibitors) | Clinical HIV-1 isolate R5-01 (CCR5-tropic) | PBMC replication assay | Synergistic anti-HIV activity was demonstrated. | [1] |
| Optimized Background Therapy (OBT) | Various CCR5-tropic HIV-1 isolates | Phase II Clinical Trial (VICTOR-E1) | 56% (30 mg VCV) and 53% (20 mg VCV) achieved HIV RNA <50 copies/mL at 48 weeks, vs. 14% for placebo+OBT. | [2] |
| Optimized Background Therapy (OBT) | CCR5-tropic HIV-1 | Phase III Clinical Trials (VICTOR-E3 & E4) | No significant difference in virologic response vs. OBT alone at 48 weeks. Development was discontinued. | [2] [3] |
The following methodologies detail how the combination synergy of this compound was evaluated in preclinical and clinical settings.
This compound is a non-competitive, allosteric antagonist of the CCR5 receptor [3] [4]. It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change that prevents the viral gp120 protein from interacting with the receptor, thereby blocking HIV entry [1] [3] [4]. The following diagram illustrates this mechanism and the experimental workflow for assessing synergy.
The table below summarizes experimental data for key CCR5 inhibitors. IC₅₀ is the half-maximal inhibitory concentration, where a lower value indicates greater potency.
| Inhibitor | Status (as of search data) | Key Experimental Assays / Context | Anti-HIV-1 Potency (IC₅₀) |
|---|---|---|---|
| Vicriviroc | Investigational (Phase III completed) [1] [2] [3] | - Phase II clinical trial (ritonavir-boosted) [1] | "Potent viral activity" [1] |
| Maraviroc | FDA-Approved [1] [2] | - MAGI/CCR5 cell assay
The potency data in the table above is derived from standardized virological assays that are critical for evaluating CCR5 inhibitors:
All CCR5 inhibitors in this class share a common mechanism but can have distinct resistance profiles.
The trajectory of these drugs highlights the challenges in development:
Table 1: Efficacy Outcomes from Phase 2 Trials
| Trial Name | Study Design & Population | This compound Dose & Regimen | Efficacy (HIV RNA Change from Baseline) | Immunologic Response (CD4+ Count Change) | Virologic Response (<50 copies/mL) |
|---|---|---|---|---|---|
| ACTG A5211 [1] [2] | Double-blind, placebo-controlled; Treatment-experienced adults (R5-tropic HIV) failing a RTV-containing regimen [1]. | 10 mg or 15 mg QD + OBT [2]. | -1.92 log10 (10 mg), -1.44 log10 (15 mg) [2]. | +130 cells/mm³ (10 mg), +96 cells/mm³ (15 mg) [2]. | ~30-40% in VCV groups vs. 10% in placebo [2]. |
| VICTOR-E1 [3] [4] | Double-blind, placebo-controlled; Treatment-experienced adults (R5-tropic HIV) failing triple ARV regimens [3] [4]. | 20 mg or 30 mg QD + OBT (PI/r-based) [3] [4]. | -1.77 log10 (30 mg), -1.75 log10 (20 mg) vs. -0.79 log10 for placebo [3] [4]. | +102 cells/mm³ (30 mg), +136 cells/mm³ (20 mg) vs. +63 for placebo [3] [4]. | 56% (30 mg), 52% (20 mg) vs. 14% (placebo) [4]. |
Table 2: Safety and Tolerability Profile at 48 Weeks
| Safety Category | Key Findings from ACTG A5211 & VICTOR-E1 |
|---|---|
| General Adverse Events | Rate similar to placebo; mostly mild-to-moderate [3] [4]. Most common infections: sinusitis, upper respiratory infection, bronchitis, herpes simplex [5] [6]. |
| Malignancies | Cases reported (e.g., lymphoma, gastric cancer, skin cancer); occurrence constant over time, not clearly linked to VCV in advanced HIV population [5] [1] [2]. |
| Hepatotoxicity | No clear hepatotoxicity signal; elevated liver enzymes generally mild and not attributed to VCV [5] [6]. Elevated bilirubin associated with co-administered atazanavir [5] [6]. |
| Other Safety Signals | No association with seizures or ischemic cardiovascular events [5] [6]. |
The data in the tables above were generated through rigorous clinical trial designs.
The diagram below illustrates the general workflow shared by these clinical trials.
For researchers and drug development professionals, the 48-week data from Phase 2 trials indicate that this compound, as part of an optimized regimen, provides potent and sustained antiviral activity and significant immunologic improvement in treatment-experienced patients with R5-tropic HIV [3] [4].
Regarding the long-term safety profile:
| Drug/Drug Class | Mechanism of Action | Primary Genetic Pathway for Resistance | Resistance Phenotype |
|---|---|---|---|
| Vicriviroc (CCR5 Antagonist) | Allosterically inhibits CCR5 coreceptor [1] [2] | Accumulation of mutations in gp120, predominantly in the V3 loop (e.g., K305R, T307I, R315Q); can involve changes in other variable domains (V2, V4) and gp41 [1] [3] [4] | Virus gains ability to use the inhibitor-bound CCR5 receptor for entry ( Reduced Maximal Percent Inhibition) [5] |
| Maraviroc (CCR5 Antagonist) | Allosterically inhibits CCR5 coreceptor [1] [2] | Mutations in gp120 V3 loop (e.g., A316T, I323V) and other Env regions [1] [3] | Virus gains ability to use the inhibitor-bound CCR5 receptor for entry [5] |
| Enfuvirtide (Fusion Inhibitor) | Binds to gp41 HR1 and prevents formation of six-helix bundle [6] | Mutations in gp41 HR1 domain (codons 36-45) [6] | Prevents drug binding, blocking inhibition of viral-cell fusion [6] |
| Ibalizumab (Post-Attachment Inhibitor) | Binds CD4, preventing conformational changes post-attachment [7] | Loss of N-linked glycosylation sites in gp120 V5 loop and other Env changes [7] | Alters Env conformation to allow coreceptor engagement despite drug-bound CD4 [7] |
| BMS-806 (Attachment Inhibitor) | Binds gp120, disrupting CD4 interaction [6] | Mutations in gp120 residues near Phe 43 cavity (e.g., Trp 112, Ser 375) [6] | Directly prevents drug binding to gp120 [6] |
The defining phenotype of this compound resistance is the virus's ability to utilize the CCR5 receptor even when it is bound by the drug [5]. This is distinct from the mechanism of other drug classes, such as reverse transcriptase inhibitors, where resistance often involves mutations that directly block the drug from binding its viral target.
This diagram illustrates the key resistance mechanism for CCR5 antagonists like this compound:
The following methodologies are central to defining the resistance profile of entry inhibitors like this compound.
This single-cycle assay is a gold standard for measuring how a virus responds to an entry inhibitor [1] [5].
env genes are cloned into an env-deficient HIV-1 backbone vector to create pseudoviruses [1].This protocol studies how resistance develops under drug pressure [5] [4].
This confirms the causal link between specific mutations and the resistance phenotype [8].
env gene [8] [3].env to generate pseudoviruses and test their susceptibility to this compound in a phenotypic assay. A significant increase in EC₅₀ or a decrease in MPI confirms the role of the mutations [3].
The table below summarizes key clinical data on this compound from the identified studies, which may serve as a foundation for an economic analysis.
| Parameter | Details / Findings |
|---|---|
| Drug Class | Investigational CCR5 antagonist [1] [2] |
| Key Efficacy | In treatment-experienced patients with R5-tropic virus, higher this compound exposure (Cmin >54 ng/mL or AUC >1460 ng•hr/mL) was associated with a significantly greater viral load drop (1.35 log10 copies/mL) at Week 2 [1]. Through 3 years of follow-up in a phase 2 trial, 49% of subjects who achieved viral suppression did not experience a confirmed viral rebound [3]. |
| Safety & Limitations | Active only against CCR5-tropic (R5) HIV-1 strains [3] [4]. In a long-term study, 29% of subjects developed a shift to dual/mixed-tropic virus, and this compound resistance was detected in 6 subjects. Nine subjects discontinued due to adverse events, and malignancies (including lymphomas) were noted, though a direct causal link to the drug was not established [3]. |
For researchers aiming to conduct a new pharmacoeconomic study, understanding the methodologies from prior clinical trials is essential. Here are the protocols from the cited this compound studies.
Although a direct comparison for this compound is unavailable, recent literature highlights the significant role of drug costs in HIV care and the impact of generics, which is a critical factor in any pharmacoeconomic analysis.
Since a ready-made analysis was not found, constructing one would require synthesizing data from various sources. The following workflow outlines the key steps and components for building a comprehensive pharmacoeconomic model for an investigational drug like this compound.
To fill the identified evidence gaps, you could:
| Evaluation Aspect | Placebo | Vicriviroc 5 mg | This compound 10 mg | This compound 15 mg |
|---|---|---|---|---|
| Virologic Failure by Week 48 | 24/28 (86%) [1] | 12/30 (40%) [1] | 8/30 (27%) [1] | 10/30 (33%) [1] |
| Mean HIV-1 RNA Change from Baseline (log10 copies/mL) | -0.29 (Week 24) [2] | -1.51 (Week 24) [2] | -1.86 (Week 24) [2] | -1.68 (Week 24) [2] |
| CD4+ Cell Count Increase (cells/mm³) | Information missing | Information missing | +130 (Week 48) [3] | +96 (Week 48) [3] |
| Malignancies (within initial 48 weeks) | 2 cases (Squamous cell carcinoma) [3] | Part of combined VCV group: 6 cases [3] | Part of combined VCV group: 6 cases [3] | Part of combined VCV group: 6 cases [3] |
| Effect on Peripheral Neuropathy | Reference group [2] | No statistically significant difference from placebo (OR=1.52; p=0.39) [2] | No statistically significant difference from placebo (OR=1.52; p=0.39) [2] | No statistically significant difference from placebo (OR=1.52; p=0.39) [2] |
For researchers, understanding the trial's methodology and deeper scientific findings is crucial.
This was a phase II, double-blind, randomized, placebo-controlled trial designed to evaluate the safety and efficacy of this compound in treatment-experienced patients [2] [1].
A key scientific finding from a reanalysis of A5211 was that the efficacy of CCR5 antagonists is highly dependent on the sensitivity of the tropism assay used for patient screening [4].
A PK/PD sub-study established a clear exposure-response relationship for this compound during the first two weeks of monotherapy (before the background regimen was optimized) [5].
This compound is a CCR5 receptor antagonist. The following diagram illustrates its mechanism of action at the cellular level.
This mechanism inhibits the viral entry process specifically for CCR5-tropic (R5) HIV-1 strains.
For drug development professionals, the results of ACTG 5211 highlight several critical considerations:
| Outcome Measure | Vicriviroc 30 mg + OBT | This compound 20 mg + OBT | Placebo + OBT |
|---|---|---|---|
| Mean Change in HIV RNA (log₁₀ copies/mL) | –1.77 [1] | –1.75 [1] | –0.79 [1] |
| Mean CD4+ Cell Count Increase (cells/mm³) | +102 [1] | +136 [1] | +63 [1] |
| Statistical Significance (vs. Placebo) | P = 0.002 (for HIV RNA reduction) [1] | P = 0.003 (for HIV RNA reduction) [1] | — |
| Rate of Adverse Events (per 100 subject-years) | 111.4 [1] | 112.5 [1] | 147.4 [1] |
The data in the table above was generated through the following rigorous clinical trial methodology [1]:
This compound is a CCR5 antagonist. The following diagram illustrates its mechanism of action at the cellular level.
This compound works by specifically binding to the CCR5 coreceptor on the surface of CD4+ immune cells [2]. It acts as an antagonist, meaning it blocks the receptor. This physically prevents HIV from engaging the coreceptor, a step that is essential for the virus to enter and infect the cell [2]. It is important to confirm that a patient's virus uses the CCR5 coreceptor (is "R5-tropic") before treatment with this class of drugs.
While the phase 2 VICTOR-E1 trial showed positive results, this compound ultimately failed in subsequent phase III trials [3]. The phase III studies (VICTOR-E3 and VICTOR-E4) in a similar treatment-experienced population found that adding this compound to an OBT did not significantly increase the proportion of patients achieving undetectable viral loads (<50 copies/mL) compared to OBT alone at 48 weeks [3]. This contrast highlights that positive phase 2 results do not guarantee success in larger, confirmatory phase 3 trials. Development of this compound was subsequently halted.